3,5-Dichlorosalicylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGWCQEGROXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044914 | |
| Record name | 3,5-Dichlorosalicylic acid | |
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Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Crystalline powder; [MSDSonline] | |
| Record name | 3,5-Dichlorosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
BP: SUBLIMES, SLIGHT DECOMP | |
| Record name | 3,5-DICHLOROSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |
| Record name | 3,5-DICHLOROSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |
CAS No. |
320-72-9 | |
| Record name | 3,5-Dichlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichlorosalicylic acid | |
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| Record name | 3,5-DICHLOROSALICYLIC ACID | |
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| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |
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| Record name | 3,5-Dichlorosalicylic acid | |
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| Record name | 3,5-dichlorosalicylic acid | |
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| Record name | 3,5-DICHLOROSALICYLIC ACID | |
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| Record name | 3,5-DICHLOROSALICYLIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-221 °C | |
| Record name | 3,5-DICHLOROSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorosalicylic Acid
Introduction
3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] Notably, it has been identified as a bioactive compound and a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known biological interactions, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
Identifiers and Molecular Characteristics
| Property | Value |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid[3] |
| Synonyms | 3,5-Dichloro-2-hydroxybenzoic acid, Salicylic acid, 3,5-dichloro-[3] |
| CAS Number | 320-72-9[2][3] |
| Molecular Formula | C₇H₄Cl₂O₃[3] |
| Molecular Weight | 207.01 g/mol [2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl[3] |
| InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N[2][3] |
Physical Properties
| Property | Value |
| Appearance | White crystalline powder or needles.[1][3] |
| Melting Point | 220-222 °C[1][2] |
| Boiling Point | Sublimes with slight decomposition.[3] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether.[3] Soluble in methanol.[1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data Availability |
| ¹H NMR | Spectra are available.[5] |
| ¹³C NMR | Spectral data is available.[5] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available.[3] |
| Mass Spectrometry (MS) | GC-MS and other mass spectrometry data are available.[3] |
Safety and Hazards
This compound is associated with several hazards that require appropriate handling and safety precautions.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 4) | वार्निंग | Warning | H302: Harmful if swallowed.[2][3][6][7] |
| Skin irritation (Category 2) | वार्निंग | Warning | H315: Causes skin irritation.[2][3][7] |
| Serious eye irritation (Category 2A) | वार्निंग | Warning | H319: Causes serious eye irritation.[2][3][7] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | वार्निंग | Warning | H335: May cause respiratory irritation.[2][7] |
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct chlorination of salicylic acid.
Methodology: One documented method involves the chlorination of salicylic acid using chlorine gas in a suitable solvent like glacial acetic acid.[8] The reaction proceeds through the formation of monochlorosalicylic acid intermediates (3-chloro- and 5-chlorosalicylic acid) followed by further chlorination to yield this compound.[8][9]
Workflow for Synthesis and Further Chlorination:
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a suitable wavelength, for instance, 235 nm.[10]
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as methanol, to a known concentration.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Derivatization: As this compound is non-volatile, a derivatization step is often required to convert it into a more volatile compound.
-
Column: A non-polar capillary column, such as a DB-5ms, is commonly employed.[10]
-
Carrier Gas: Helium is a typical carrier gas.[10]
-
Temperature Program: A temperature gradient is used to ensure the separation of components. For example, an initial temperature of 80°C, ramped up to 280°C.[10]
-
Ionization: Electron Ionization (EI) is a common ionization mode.[10]
General Analytical Workflow:
Biological Activity and Signaling Pathways
This compound has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD).[1][2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.
Inhibitory Action on 20α-HSD:
Conclusion
This compound is a well-characterized compound with defined chemical and physical properties. Its role as a synthetic intermediate and its potential as a bioactive molecule make it a subject of interest for researchers in chemistry and drug development. The information provided in this guide, including its properties, synthetic and analytical methodologies, and biological activity, serves as a comprehensive resource for scientific and research applications. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. This compound | 320-72-9 [chemicalbook.com]
- 2. This compound 97 320-72-9 [sigmaaldrich.com]
- 3. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. This compound(320-72-9) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. Its chemical structure, featuring a carboxylic acid and a hydroxyl group on a dichlorinated benzene (B151609) ring, imparts specific physical and chemical characteristics that are crucial for its application in various scientific fields. Notably, it has been identified as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in the metabolism of steroid hormones.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a logical diagram to support research and development activities.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, formulation, and mechanism of action in biological systems. A summary of its key quantitative and qualitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₃ | [2] |
| Molecular Weight | 207.01 g/mol | [2] |
| Melting Point | 220-228 °C | [1][2][3] |
| Boiling Point | Sublimes with slight decomposition | [2] |
| Appearance | White to almost white crystalline powder; may form needles from dilute alcohol or rhombic prisms. | [2][3] |
| CAS Number | 320-72-9 | [2] |
| InChI | InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | [1][2] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | [2] |
Solubility Profile
This compound exhibits the following solubility characteristics:
-
Slightly soluble in hot water.[2]
-
Very soluble in alcohol.[2]
-
Soluble in ether.[2]
-
Soluble in methanol (B129727) (resulting in an almost transparent solution).[4]
Acid Dissociation Constant (pKa)
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a melting point apparatus with a heated metal block.
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady rate of approximately 1-2 °C per minute when approaching the expected melting point.
-
Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures.
Solubility Assessment (Qualitative)
A qualitative assessment of solubility in various solvents can be performed to confirm the compound's general solubility profile.
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, ether, methanol) in small portions.
-
After each addition, shake the test tube vigorously for at least 10-20 seconds.
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally through potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
Procedure:
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of this compound with a known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if solubility in pure water is low.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), which will serve as the titrant.
-
-
Titration:
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The curve will show one or two equivalence points, corresponding to the neutralization of the carboxylic acid and phenolic hydroxyl groups.
-
The pKa value for each acidic group is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Logical Relationships and Visualizations
This compound has been identified as a potent inhibitor of the enzyme human 20α-hydroxysteroid dehydrogenase (AKR1C1). This enzyme is involved in the metabolism of progesterone. The inhibitory action of this compound can be represented as a logical relationship.
Caption: Inhibition of 20α-hydroxysteroid dehydrogenase by this compound.
References
A Comprehensive Technical Guide to 3,5-Dichlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorosalicylic acid, with the CAS number 320-72-9, is a halogenated derivative of salicylic (B10762653) acid. This white crystalline powder holds significant interest in various scientific domains, particularly in medicinal chemistry and drug development.[1][2] Its bio-active properties, notably as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, have positioned it as a molecule of interest for further investigation.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and known biological activities, serving as a valuable resource for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 320-72-9 | [3] |
| Molecular Formula | C₇H₄Cl₂O₃ | [3] |
| Molecular Weight | 207.01 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 220-222 °C | [2] |
| Boiling Point | Sublimes with slight decomposition | [3] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. Soluble in methanol. | [3] |
| pKa | Data not explicitly available, but is part of the IUPAC Digitized pKa Dataset. | [3] |
Synthesis and Chemical Reactivity
The primary synthesis route for this compound involves the direct chlorination of salicylic acid. This process can be further elaborated into a multi-step reaction for specific applications.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principle of electrophilic aromatic substitution, specifically the chlorination of salicylic acid.
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96-98%)
-
Chlorine gas
-
Ice
-
Water-immiscible aromatic hydrocarbon solvent (e.g., xylene)
-
Alcohol (C₃-C₂₀)
Procedure:
-
A solution of salicylic acid is prepared in concentrated sulfuric acid.
-
The solution is cooled to a temperature below 35°C (preferably 5°-10°C) and stirred vigorously.
-
Gaseous chlorine is passed through the solution until the salicylic acid is predominantly converted to a mixture of monochlorosalicylic acids.
-
The reaction temperature is then raised to about 50°-75°C (preferably 65°-70°C) and chlorination is continued.
-
The progress of the reaction to form this compound can be monitored by techniques such as gas phase chromatography.
-
Upon completion, the reaction mixture is cooled and poured onto ice.
-
The precipitated this compound is then collected by filtration and washed with water.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Logical Workflow for Synthesis and Purification:
References
3,5-Dichlorosalicylic acid molecular weight
An In-depth Technical Guide to 3,5-Dichlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a halogenated derivative of salicylic (B10762653) acid. It is recognized as a bioactive compound and serves as a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details its core physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a potential enzyme inhibitor.
Physicochemical and Structural Data
This compound is a chlorobenzoic acid characterized by a benzoic acid core with two chlorine substituents at positions 3 and 5, and a hydroxyl group at position 2.[1][2] Its chemical structure and properties are fundamental to its reactivity and biological interactions. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 207.01 g/mol | [2][3] |
| Molecular Formula | C₇H₄Cl₂O₃ | [2] |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | [2] |
| CAS Number | 320-72-9 | [2] |
| Melting Point | 220-222 °C | [1] |
| Appearance | White crystalline powder | [1] |
| XLogP3-AA | 2.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections provide established protocols for the synthesis and analysis of this compound.
Synthesis Protocol: Chlorination of Salicylic Acid
A common method for synthesizing this compound involves the direct chlorination of salicylic acid. The following protocol is based on established chlorination procedures.[4]
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96-98%)
-
Gaseous chlorine
-
Ice
-
Water
-
Reaction vessel with a stirrer and gas inlet
Procedure:
-
Dissolution: Dissolve salicylic acid in concentrated sulfuric acid within a reaction vessel equipped for vigorous stirring and cooling. Maintain the temperature below 35°C, preferably between 5-10°C.
-
Initial Chlorination: Pass gaseous chlorine into the stirred solution. Continue this step until the salicylic acid is predominantly converted to a mixture of 3- and 5-chlorosalicylic acids.
-
Dichlorination: Increase the reaction temperature to approximately 50-75°C (preferably 65-70°C). Continue to pass chlorine gas through the mixture to facilitate the conversion to this compound.
-
Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture over a large volume of ice and water to precipitate the product.
-
Isolation and Purification: Filter the resulting slurry to collect the crude this compound. Wash the solid with cold water to remove residual acid. The product can be further purified by recrystallization, for instance, from dilute alcohol.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound can be effectively performed using HPLC. The following protocol is a representative method adapted from procedures for similar aromatic acids.[5]
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 235 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 1000 µg/mL by accurately weighing and dissolving 100 mg of this compound reference standard in 100 mL of methanol. Create a series of working standards (e.g., 0.1 to 100 µg/mL) by diluting the stock solution with the mobile phase.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a final concentration within the method's linear range.[5]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Biological Activity and Visualization
This compound is recognized as a bioactive molecule with potential therapeutic applications. Notably, it has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme implicated in hormone metabolism.[1] The inhibitory action disrupts the normal catalytic function of the enzyme.
Caption: Workflow of 20α-HSD enzyme inhibition by this compound.
References
- 1. This compound | 320-72-9 [chemicalbook.com]
- 2. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
3,5-Dichlorosalicylic acid structure
An In-Depth Technical Guide to 3,5-Dichlorosalicylic Acid: Structure, Properties, and Synthesis
Introduction
This compound is a halogenated derivative of salicylic (B10762653) acid. It serves as a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] This compound is also recognized as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase and has been studied for its interaction with transport proteins like bovine serum albumin.[1] This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and Identifiers
The structure of this compound consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, and two chlorine atoms at positions 3 and 5.
DOT Script of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₂O₃ | [2][3] |
| Molecular Weight | 207.01 g/mol | [2] |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | [2] |
| CAS Number | 320-72-9 | [2][3] |
| Appearance | White crystalline powder, needles from dilute alcohol, rhombic prisms | [1][2] |
| Melting Point | 220-224 °C | [1][3] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether; soluble in methanol. | [2][3] |
| pKa | Not explicitly found in search results. | |
| LogP | 2.9 | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available, but specific chemical shifts not detailed in search results. | [2][4] |
| ¹³C NMR | Spectral data available, but specific chemical shifts not detailed in search results. | [5] |
| Mass Spectrometry | GC-MS and other MS data available, indicating key fragmentation patterns. | [2] |
| Infrared (IR) Spectroscopy | IR spectral data is available. | [4][5] |
Experimental Protocols
Synthesis of this compound via Chlorination of Salicylic Acid
A common method for the synthesis of this compound is the direct chlorination of salicylic acid.[6][7] The following protocol is a representative example.
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96-98%)
-
Chlorine gas
-
Ice
Procedure:
-
Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a gas inlet.
-
Cool the solution to below 35°C, preferably between 5-10°C, while stirring vigorously.
-
Pass gaseous chlorine through the solution. The reaction is monitored until the conversion of salicylic acid to monochlorosalicylic acids is essentially complete.
-
Increase the temperature of the reaction mixture to about 50-75°C (preferably 65-70°C) and continue the chlorination until the formation of this compound is complete. This can be monitored by techniques such as gas chromatography.
-
After the reaction is complete, cool the mixture and pour it over ice to precipitate the crude this compound.
-
The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like dilute alcohol.[2]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
DOT Script for Synthesis and Characterization Workflow
Caption: A logical workflow for the synthesis and characterization of this compound.
Safety and Handling
This compound is harmful if swallowed. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications and Research Interest
This compound is a subject of interest in medicinal chemistry due to its inhibitory activity against enzymes like 20α-hydroxysteroid dehydrogenase.[1] It is also used as an intermediate in the synthesis of more complex molecules, including anilides with potential biological activities.[5] Furthermore, its presence as a disinfection by-product in water has led to studies on its degradation.[8]
References
- 1. This compound | 320-72-9 [chemicalbook.com]
- 2. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. This compound(320-72-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. bmgforming.com [bmgforming.com]
3,5-Dichlorosalicylic acid IUPAC name
An In-depth Technical Guide to 3,5-Dichlorosalicylic Acid
Introduction
This compound, with the IUPAC name 3,5-dichloro-2-hydroxybenzoic acid , is a chlorinated derivative of salicylic (B10762653) acid.[1] It is a solid, crystalline powder at room temperature.[1][2] This compound serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has garnered attention in the scientific community for its biological activities.[2] Notably, it is recognized as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental for any scientific investigation. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | PubChem[1] |
| CAS Number | 320-72-9 | PubChem[1] |
| Molecular Formula | C₇H₄Cl₂O₃ | PubChem[1] |
| Molecular Weight | 207.01 g/mol | PubChem[1], Sigma-Aldrich[3] |
| Appearance | White crystalline powder | ChemicalBook[2], MSDSonline[1] |
| Melting Point | 220-222 °C | Sigma-Aldrich |
| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. Soluble in methanol. | PubChem[1], Parchem[4] |
| pKa | 2.9 | PubChem[1] |
| InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic data is crucial for structural elucidation and purity assessment. Various spectral datasets for this compound are publicly available, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[1][5]
Synthesis Protocol: Chlorination of Salicylic Acid
This compound is commonly synthesized via the direct chlorination of salicylic acid. The following protocol is a generalized procedure based on established methods.[6]
Objective: To synthesize this compound by chlorinating salicylic acid.
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96-98%) or glacial acetic acid
-
Chlorine gas
-
Ice
-
Water
-
Appropriate glassware and stirring apparatus
-
Fume hood
Methodology:
-
Dissolution: In a suitable reaction vessel placed within a fume hood, dissolve salicylic acid in a solvent such as concentrated sulfuric acid or glacial acetic acid with stirring until a homogenous solution is achieved.[6]
-
Cooling: Cool the resulting solution to a temperature between 5-10 °C using an ice bath to control the exothermic reaction.[6]
-
Chlorination (Step 1): Bubble chlorine gas into the cooled, stirred solution. Maintain the temperature between 5-10 °C. This initial step leads to the formation of monochlorosalicylic acids.[6]
-
Chlorination (Step 2): After a period of initial chlorination, this compound will begin to precipitate.[6] To drive the reaction towards the desired dichlorinated product, the reaction temperature is then elevated to 65-70 °C, and chlorination is continued.[6]
-
Precipitation and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured over a mixture of ice and water. This will cause the crude this compound to precipitate out of the solution.[6]
-
Purification: The resulting solid is collected by filtration, washed thoroughly with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dilute alcohol).[1]
Safety Precaution: This synthesis involves corrosive acids and toxic chlorine gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is more than a chemical intermediate; its inherent biological activity makes it a subject of interest for drug discovery and development.
Enzyme Inhibition: The primary reported biological activity of this compound is its role as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD).[2] This enzyme is a member of the aldo-keto reductase (AKR) superfamily and is involved in the metabolism of steroid hormones, such as progesterone. By inhibiting 20α-HSD, compounds like this compound can modulate steroid signaling pathways, which is relevant for conditions related to hormone imbalances.
Caption: Inhibition of 20α-HSD by this compound.
Scaffold for Novel Compounds: Salicylic acid and its derivatives have a long history in medicine, most famously as the basis for aspirin. Halogenated salicylanilides, synthesized from compounds like this compound, have shown a wide range of biological activities, including anthelmintic, antibacterial, and antitumor properties.[7] Researchers utilize this compound as a starting material or building block to create more complex molecules with potentially enhanced efficacy and novel mechanisms of action.[7]
Caption: this compound as a key intermediate.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as a dust mask, eye shields, and gloves. It should be stored in a well-sealed container in a dry, well-ventilated area.
References
- 1. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 320-72-9 [chemicalbook.com]
- 3. 3,5-ジクロロサリチル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. This compound(320-72-9) 1H NMR spectrum [chemicalbook.com]
- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 3,5-Dichlorosalicylic Acid in Methanol: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorosalicylic acid in methanol (B129727), designed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative descriptions from available sources.
Introduction
Qualitative Solubility
Sources indicate that this compound is "very soluble" in alcohol and exhibits "solubility in methanol (almost transparency)"[1][2][3]. These descriptions suggest a high degree of solubility, but for scientific and development purposes, quantitative measurement is essential.
Quantitative Solubility Data
As specific quantitative data for the solubility of this compound in methanol at various temperatures is not available in the reviewed literature, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Experimental Solubility of this compound in Methanol
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent[4][5].
4.1. Materials and Equipment
-
This compound (high purity)
-
Methanol (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with methanol, e.g., PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of methanol. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally in a preliminary assessment[6].
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation, the syringe can be pre-warmed to the experimental temperature.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Dilute the filtered sample with a known volume of methanol to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Analyze the diluted sample to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in methanol at the specified temperature.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
4.3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in methanol.
Caption: Experimental workflow for solubility determination.
Considerations for Drug Development Professionals
-
pH and Ionization: While this guide focuses on a neutral solvent (methanol), in aqueous solutions, the solubility of salicylic (B10762653) acid derivatives is highly dependent on pH due to the ionization of the carboxylic acid and phenolic hydroxyl groups.
-
Polymorphism: The crystalline form of this compound can influence its solubility. It is advisable to characterize the solid form used in the experiments.
-
Solvent Purity: The purity of the methanol, particularly its water content, can affect the measured solubility. Using a high-purity, anhydrous grade solvent is recommended for consistent results.
References
A Technical Guide to the Melting Point of 3,5-Dichlorosalicylic Acid
Abstract: This technical guide provides a comprehensive overview of the melting point of 3,5-Dichlorosalicylic acid, a significant compound in pharmaceutical research and chemical synthesis. It includes a detailed summary of its physicochemical properties, standardized experimental protocols for melting point determination, and its relevance to researchers, scientists, and drug development professionals. This document is intended to serve as a key reference for the accurate characterization of this compound.
Introduction
This compound is a halogenated derivative of salicylic (B10762653) acid. As a bioactive molecule, it has garnered interest in the scientific community, particularly in the field of drug discovery and development.[1] It is recognized as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[1] The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity. An accurate determination of the melting point is a fundamental step in its chemical analysis and quality control. This guide details the reported melting point values and provides a standardized methodology for its experimental verification.
Compound Profile
A clear identification of this compound is essential for any experimental work. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid[2][3] |
| Synonyms | 3,5-Dichloro-2-hydroxybenzoic acid, Salicylic acid, 3,5-dichloro-[2][3][4] |
| CAS Number | 320-72-9[2][3][4] |
| Molecular Formula | C₇H₄Cl₂O₃[2][3] |
| Molecular Weight | 207.01 g/mol [2] |
| Chemical Structure | Cl₂C₆H₂(OH)CO₂H |
Physicochemical Properties
Melting Point
The melting point of this compound has been reported by various chemical suppliers and databases. The values typically fall within a narrow range, indicative of a crystalline solid. A summary of reported melting points is presented below for comparative analysis. The slight variations can be attributed to differences in analytical methods and sample purity.
| Melting Point (°C) | Source |
| 223.0 - 228.0 °C | Tokyo Chemical Industry[4] |
| 221 - 224 °C | Parchem[2] |
| 220 - 222 °C | Sigma-Aldrich[1] |
| 220 - 221 °C | PubChem[3] |
| 227 °C | Tokyo Chemical Industry[4] |
Appearance and Solubility
This compound is typically described as a white to off-white crystalline powder.[1][3][4] It is slightly soluble in hot water and very soluble in alcohol and ether.[3]
Significance in Research and Drug Development
The utility of this compound extends to several areas of scientific research:
-
Enzyme Inhibition: It is a known potential inhibitor of human 20α-hydroxysteroid dehydrogenase, making it a valuable tool for studying the function of this enzyme.[1]
-
Drug Design: As a bioactive molecule, it serves as a scaffold or starting material in the synthesis of more complex pharmaceutical compounds, such as novel salicylanilides with potential therapeutic activities.[5]
-
Protein Interaction Studies: The interaction of this compound with transport proteins like bovine serum albumin has been a subject of investigation, providing insights into the pharmacokinetics of small molecule drugs.[1]
-
Chemical Synthesis: It is also used as an intermediate in the synthesis of other chemical entities, including dyes and more complex chlorinated salicylic acids like 3,5,6-trichlorosalicylic acid.[1][6]
Experimental Determination of Melting Point
The accurate determination of a melting point is crucial for verifying the identity and purity of a solid compound. A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will typically cause a depression and broadening of the melting range.
Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This phase change occurs when the vibrational energy of the molecules overcomes the intermolecular forces holding them in a crystal lattice. The process is observed as a temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).
Detailed Experimental Protocol: Capillary Method
This protocol describes the use of a modern digital melting point apparatus, which is a common and accurate method.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding coarse samples)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry surface.
-
If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[7][8]
-
-
Apparatus Setup:
-
Ensure the melting point apparatus is clean and at room temperature.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Place a calibrated thermometer or ensure the digital thermometer is correctly positioned.[9]
-
-
Approximate Melting Point Determination (Rapid Ramp):
-
If the approximate melting point is unknown, perform a rapid determination first.
-
Set a fast heating rate (e.g., 10-20°C per minute).[10]
-
Record the approximate temperature range at which the sample melts. This provides a target for the more accurate measurement.
-
-
Accurate Melting Point Determination (Slow Ramp):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Use a fresh sample in a new capillary tube.
-
Set the starting temperature to about 10-15°C below the expected melting point and use a slow heating rate of approximately 1-2°C per minute.[10]
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Repeatability:
-
For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.
-
Workflow for Melting Point Determination
Caption: Workflow for experimental melting point determination.
Interpretation of Results
-
Sharp Melting Range (e.g., 221-222°C): A narrow range of 0.5-2°C is indicative of a high-purity sample.
-
Broad Melting Range (e.g., 215-220°C): A wide range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a larger temperature span and at a lower temperature than the pure compound.
Conclusion
The melting point of this compound is a key parameter for its identification and purity assessment, with reported values consistently in the 220-228°C range. For professionals in research and drug development, adherence to a standardized experimental protocol, such as the capillary method detailed herein, is critical for obtaining reliable and reproducible data. This ensures the quality and integrity of the compound used in further studies and synthetic applications.
References
- 1. This compound | 320-72-9 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectroscopic Analysis of 3,5-Dichlorosalicylic Acid: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dichlorosalicylic acid, a compound of interest in various research and development fields, including its role as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and aromatic moieties.
Table 1: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 2400 (broad) | O-H stretch (Carboxylic acid) |
| ~3000 | O-H stretch (Phenolic) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | C=C stretch (Aromatic ring) |
| ~1250 | C-O stretch (Carboxylic acid) |
| Below 800 | C-Cl stretch |
Note: The exact peak positions can vary slightly based on the experimental conditions and sample preparation.
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded over the range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum. The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR[1].
-
Analysis: The resulting spectrum was analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
Proton NMR (¹H NMR) gives insights into the number and types of hydrogen atoms present. For this compound, the spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | Aromatic H (C4-H) |
| ~7.5 | Doublet | 1H | Aromatic H (C6-H) |
| Broad Signal | Singlet | 1H | -OH (Phenolic) |
| Broad Signal | Singlet | 1H | -COOH (Carboxylic) |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary depending on the solvent used.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~158 | C-OH |
| ~135 | C-Cl |
| ~130 | C-H |
| ~125 | C-Cl |
| ~120 | C-H |
| ~118 | C-COOH |
Note: The specific assignments may require further 2D NMR experiments for unambiguous confirmation.
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of Tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
-
Instrumentation: The spectra were recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2].
-
Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were typically required due to the low natural abundance of the ¹³C isotope[3].
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts were reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 207.01 g/mol [4].
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 206/208/210 | Molecular ion peak [M]⁺ (isotopic pattern for 2 Cl) |
| 188/190/192 | [M-H₂O]⁺ |
| 161/163 | [M-COOH]⁺ |
| 125 | Loss of COOH and one Cl atom |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.
A common method for analyzing a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry[4].
-
Sample Introduction: For GC-MS, the sample is vaporized and introduced into the mass spectrometer via a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
-
Ionization: In GC-MS, Electron Ionization (EI) is typically used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. Sample preparation for mass spectrometry often involves steps like protein precipitation, reduction, alkylation, and digestion, followed by desalting and concentration of the peptides before analysis[5][6].
Workflow and Data Integration
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical flow of analysis is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the History of Salicylic Acid Analogs in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: From Willow Bark to Modern Pharmacology
The history of salicylic (B10762653) acid is a compelling narrative of natural remedy evolving into a cornerstone of modern medicine. For millennia, extracts from willow bark and other salicylate-rich plants were used to alleviate pain and fever.[1] The scientific journey began in the 19th century with the isolation of salicin, the active glycoside of salicylic acid.[2] Key milestones include the synthesis of acetylsalicylic acid (aspirin) by Charles Frédéric Gerhardt in 1853 and its industrial production in a stable, pure form by Felix Hoffmann at Bayer in 1897.[3] This marked the dawn of non-steroidal anti-inflammatory drugs (NSAIDs).
The 20th century was characterized by intense research to elucidate the mechanisms of action of these compounds. The seminal discovery by Sir John Vane in 1971 that aspirin (B1665792) and related drugs inhibit the cyclooxygenase (COX) enzymes, and consequently the production of inflammatory prostaglandins, earned him a Nobel Prize and fundamentally shaped our understanding of inflammation and pain.[1] This discovery opened the door for the rational design of new salicylic acid analogs with improved efficacy and safety profiles. This guide provides a technical overview of the historical development of key salicylic acid analogs, their mechanisms of action, quantitative data on their activity, and the experimental protocols used to characterize them.
Key Salicylic Acid Analogs and Their Development
The quest for more effective and better-tolerated anti-inflammatory agents has led to the development of a wide array of salicylic acid analogs.
-
Aspirin (Acetylsalicylic Acid): The first semi-synthetic salicylic acid analog, aspirin, remains one of the most widely used drugs globally. Its irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes distinguishes it from other NSAIDs.[4] This irreversible inhibition of COX-1 in platelets is the basis for its long-lasting antiplatelet effect, which is crucial for cardiovascular disease prevention.[4]
-
Diflunisal (B1670566): Introduced as a longer-acting analgesic and anti-inflammatory agent, diflunisal is a difluorophenyl derivative of salicylic acid.[5] It is a competitive, reversible inhibitor of both COX-1 and COX-2.[6]
-
Salsalate (Salicylsalicylic acid): This ester of two salicylic acid molecules is a prodrug.[7] It is hydrolyzed in vivo to release two molecules of salicylic acid, which is a weak, direct inhibitor of COX enzymes but is thought to exert its anti-inflammatory effects by suppressing COX-2 expression.[7][8]
-
Mesalamine (5-Aminosalicylic Acid, 5-ASA): The active moiety of sulfasalazine (B1682708), mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[9] It is a weak inhibitor of cyclooxygenase but is thought to have multiple mechanisms of action, including inhibition of the NF-κB pathway and scavenging of reactive oxygen species.[10] Various formulations have been developed to target its delivery to the colon.[9]
-
Sulfasalazine: Developed in the 1940s for the treatment of rheumatoid arthritis, sulfasalazine is a conjugate of mesalamine and sulfapyridine. It is now primarily used for IBD, where the azo-bond is cleaved by colonic bacteria to release the active 5-ASA.
Quantitative Data on COX Inhibition
The inhibitory potency of salicylic acid analogs against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogs. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |
| Aspirin | 3.57 | 29.3 | Irreversible inhibitor.[1] |
| Salicylic Acid | Weak inhibitor | ~5 - 31 | Weak direct inhibitor; also suppresses COX-2 expression.[8][11][12] |
| Diflunisal | ~1 - 10 | ~1 - 20 | Non-selective, reversible inhibitor.[7] |
| Salsalate | Data not available | Data not available | Prodrug of salicylic acid.[7] |
| Mesalamine | Weak inhibitor | Weak inhibitor | Mechanism is not solely COX-dependent.[9][13] |
| Indomethacin | 0.063 | 0.48 | Potent non-selective inhibitor (for comparison).[1] |
| Celecoxib | 2.2 | 0.042 | Selective COX-2 inhibitor (for comparison).[14] |
Signaling Pathways
Salicylic acid and its analogs modulate several key signaling pathways involved in inflammation.
Cyclooxygenase (COX) Pathway
The primary mechanism of action for most traditional NSAIDs, including many salicylic acid analogs, is the inhibition of the COX enzymes. This pathway converts arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Review article: mechanisms of action of mesalazine in preventing colorectal carcinoma in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Theoretical studies on 3,5-Dichlorosalicylic acid
An In-depth Technical Guide to Theoretical Studies on 3,5-Dichlorosalicylic Acid
Introduction
This compound (3,5-DCSA) is a halogenated derivative of salicylic (B10762653) acid, a well-known organic acid with extensive applications in pharmaceuticals and as a precursor for drug synthesis, such as aspirin.[1] Due to its specific chemical structure, 3,5-DCSA has garnered interest for its bioactive properties. It is recognized as a potential inhibitor of enzymes like human 20α-hydroxysteroid dehydrogenase and finds use in the cosmetics industry.[1][2][3] Theoretical and computational studies are paramount in elucidating the molecular structure, physicochemical properties, and reactivity of 3,5-DCSA at an atomic level. These in-silico approaches, including Density Functional Theory (DFT) and molecular docking, provide deep insights that complement experimental findings and guide the development of new applications, particularly in drug design and materials science.
This technical guide provides a comprehensive overview of the theoretical methodologies employed to study this compound, presenting key findings on its structural, electronic, and vibrational properties, as well as its potential as a therapeutic agent.
Computational Methodologies
The theoretical investigation of this compound and its derivatives predominantly relies on quantum chemical calculations and molecular modeling techniques. These methods allow for the precise determination of molecular properties in the gaseous state or in solution.
Density Functional Theory (DFT)
A significant portion of the theoretical work on 3,5-DCSA and related salicylic acid derivatives utilizes Density Functional Theory (DFT).[4][5][6] This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems.
-
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with basis sets such as 6-31G** or 6-311G(d,p).[1][4]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4]
-
Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, are calculated on the optimized geometry.[1]
-
Software: The Gaussian suite of programs (e.g., Gaussian09w) is a standard software package for performing these calculations.[1][6]
-
Molecular Docking
To explore the potential of 3,5-DCSA as an enzyme inhibitor, molecular docking simulations are employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex.[7]
-
Protocol for Molecular Docking:
-
Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and 3,5-DCSA (ligand) are prepared. This involves adding hydrogen atoms, assigning charges, and removing water molecules.
-
Grid Generation: A binding site on the receptor is defined, and a grid of points is generated within this site for the docking calculation.
-
Docking Simulation: The ligand is flexibly docked into the receptor's active site using a scoring function to estimate the binding affinity.
-
Analysis: The resulting poses are analyzed to identify the most stable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Structure and Geometry
The foundational step in any theoretical study is the determination of the optimized molecular geometry. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. These computed parameters are often validated by comparison with experimental data from X-ray diffraction (XRD) studies. For a co-crystal of this compound with 3,5-Dimethyl Pyrazole, optimized bond lengths and angles were calculated and compared with available XRD data.[1]
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₃ | PubChem[8] |
| Molecular Weight | 207.01 g/mol | PubChem[8] |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | PubChem[8] |
| XLogP3-AA | 2.9 | PubChem[8] |
| Hydrogen Bond Donor Count | 2 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |
| Melting Point | 220-222 °C | Sigma-Aldrich[2] |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful experimental technique for identifying functional groups and characterizing the bonding within a molecule. Theoretical DFT calculations are crucial for the interpretation of these experimental spectra.[4] By computing the vibrational frequencies and their corresponding intensities, a simulated spectrum can be generated. A comparison between the experimental and simulated spectra allows for a precise assignment of the observed vibrational modes.[4] For complex molecules, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental values.[4]
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties.
-
HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9]
DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. This analysis is essential for predicting the charge transfer interactions within the molecule.[9]
Table 2: Theoretical Electronic Properties (Illustrative)
| Parameter | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity. |
| Ionization Potential | I | ≈ -EHOMO |
| Electron Affinity | A | ≈ -ELUMO |
| Chemical Hardness | η | (I - A) / 2 |
| Electronegativity | χ | (I + A) / 2 |
Further Theoretical Analyses
Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It is used to investigate hyper-conjugative interactions and charge delocalization, which contribute to molecular stability.[1] Furthermore, NBO calculations are employed to study the formation and strength of intramolecular hydrogen bonds, a key feature in salicylic acid and its derivatives.[5]
Molecular Electrostatic Potential (MEP) An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites.[9]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In 3,5-DCSA, these are expected around the oxygen atoms of the carboxyl and hydroxyl groups.
-
Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
Application in Drug Development: Molecular Docking
The identification of this compound as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase highlights its therapeutic potential.[2][3] Molecular docking studies are instrumental in understanding the binding mechanism of 3,5-DCSA to its protein targets. These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and provide a structural basis for designing more potent and selective inhibitors.
Conclusion
Theoretical studies provide an indispensable framework for understanding the fundamental properties of this compound. Through the application of Density Functional Theory, researchers can accurately predict its molecular geometry, vibrational spectra, and electronic characteristics, including the critical HOMO-LUMO energy gap that governs its reactivity. Furthermore, advanced analyses like NBO and MEP offer deeper insights into intramolecular interactions and reactive sites. In the context of drug development, molecular docking simulations illuminate the potential of 3,5-DCSA as an enzyme inhibitor, providing a rational basis for future optimization. The synergy between these computational methods and experimental validation is crucial for unlocking the full potential of this compound in medicinal chemistry and material science.
References
- 1. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-二氯水杨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 320-72-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3,5-Dichlorosalicylic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorosalicylic Acid
Introduction
This compound (CAS No: 320-72-9) is a chlorobenzoic acid derivative with the molecular formula C₇H₄Cl₂O₃.[1] It appears as a white crystalline powder.[2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and dyes.[2] Furthermore, it is recognized as a bioactive drug, showing potential as an inhibitor of human 20α-hydroxysteroid dehydrogenase.[2][3] Given its chemical properties and applications in research and development, a thorough understanding of its safety and handling protocols is critical for protecting the health and safety of laboratory personnel and ensuring experimental integrity.
This guide provides comprehensive safety information, handling procedures, and emergency protocols for this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute toxicity, skin irritation, and eye irritation.
Signal Word: Warning [1]
Hazard Statements:
GHS Classification Summary Table
| Hazard Class | Category | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | Exclamation Mark |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark |
| Specific target organ toxicity — Single exposure | Category 3 | Exclamation Mark |
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound is presented below.
Properties Summary Table
| Property | Value | Source(s) |
| CAS Number | 320-72-9 | [1] |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1][3] |
| Appearance | White crystalline powder, needles | [1][2] |
| Melting Point | 220-222 °C (lit.) | [2][3] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol; soluble in ether. | [1] |
| Acute Toxicity (Oral) | Acute Toxicity Estimate: 500.1 mg/kg (Expert Judgement) | |
| Acute Toxicity (IP) | LD50 Intraperitoneal - Mouse: 50 mg/kg |
Exposure Scenarios and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. Always have the Safety Data Sheet (SDS) available to show to attending medical personnel.[4]
-
Inhalation: If inhaled, move the person to fresh air.[7] If breathing is difficult or symptoms occur, seek medical attention.[6][7]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. If eye irritation persists, seek medical attention from an ophthalmologist.[4]
-
Ingestion: If swallowed, rinse mouth with water.[8] Immediately make the victim drink water (two glasses at most).[4] Call a POISON CENTER or doctor if you feel unwell.
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.[9] Use only in a well-ventilated area or outdoors.
-
Wear appropriate personal protective equipment (see Section 6.0).
-
Avoid formation and dispersion of dust.[8]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling. Immediately change contaminated clothing.
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.
-
Store locked up.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be used when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to appropriate government standards like EN166 (EU) or NIOSH (US).[4][8]
-
Skin Protection: Handle with chemical-resistant gloves.[8][10] Wear protective clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: If dust is generated, a NIOSH-approved N95 dust mask or equivalent respirator is required.[3] Ensure that maintenance, cleaning, and testing of respiratory devices are carried out according to the manufacturer's instructions.[4]
Accidental Release and Spill Management
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the danger area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Protect: Wear the appropriate PPE as described in Section 6.0, including respiratory protection, gloves, and eye protection. Avoid substance contact and inhalation of dust.[4]
-
Contain: Prevent the product from entering drains or surface water.[4] Cover drains if necessary.[4]
-
Clean-up: Take up the material dry. Sweep the dust to collect it into an airtight container, taking care not to disperse it. Collect, bind, and pump off spills.
-
Dispose: Dispose of the collected material and any contaminated items properly in accordance with local, regional, and national regulations. Handle uncleaned containers as you would the product itself.
-
Decontaminate: Clean the affected area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: The substance is combustible.[4] In the event of a fire, hazardous combustion gases or vapors may be generated, including carbon oxides.[4] Finely distributed dust may form an explosive mixture with air.
-
Protective Equipment for Firefighters: Firefighters should stay in the danger area only with a self-contained breathing apparatus.[4] Full protective clothing is necessary to prevent skin contact.[9]
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[4]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[8]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be formed.
Experimental Protocols
Detailed, specific experimental protocols for toxicity testing of this compound are not available in the public search results. However, for the benefit of researchers, a generalized protocol for determining acute oral toxicity, such as the LD50 value cited, is described below. This is based on established methodologies like the OECD 423 Guideline for the Testing of Chemicals (Acute Oral Toxicity – Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., mouse, as cited in the SDS).
Methodology Outline:
-
Animal Selection: Healthy, young adult laboratory animals of a single sex (typically females, as they can be slightly more sensitive) are selected and acclimated to laboratory conditions.
-
Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., water or corn oil). The concentration is calculated to administer the desired dose in a constant volume (e.g., 10 mL/kg body weight).
-
Dosing Procedure: A stepwise procedure is used with a small group of animals (e.g., 3 animals per step). Dosing is initiated at a level expected to cause some toxicity.
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable cannula. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.
-
Stepwise Evaluation:
-
If no mortality occurs at a given dose, the next higher dose level is administered to another group of animals.
-
If mortality occurs, the next lower dose level is tested.
-
This process continues until the dose causing mortality is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are interpreted to classify the substance into a specific GHS toxicity category and to estimate the LD50 value. The LD50 value of 50 mg/kg (intraperitoneal, mouse) indicates high toxicity via this route.
Conclusion
This compound is a valuable chemical for research and development but possesses significant hazards, including being harmful if swallowed and causing serious skin and eye irritation. Adherence to the safety protocols outlined in this guide is essential for minimizing risk. Researchers must utilize appropriate personal protective equipment, handle the substance in well-ventilated areas, and be prepared to respond effectively to accidental exposures or spills. By integrating these practices into standard laboratory procedures, the risks associated with this compound can be effectively managed.
References
- 1. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 320-72-9 [chemicalbook.com]
- 3. 3,5-二氯水杨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. geneseo.edu [geneseo.edu]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 320-72-9 Name: this compound [xixisys.com]
- 7. fishersci.com [fishersci.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
3,5-Dichlorosalicylic Acid: A Versatile Intermediate in Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its unique substitution pattern makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecules, including 3,5,6-trichlorosalicylic acid and various biologically active salicylanilides.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 220-222 °C | [2] |
| CAS Number | 320-72-9 | [1] |
Application 1: Synthesis of 3,5,6-Trichlorosalicylic Acid
3,5,6-Trichlorosalicylic acid is a key intermediate in the synthesis of various industrial chemicals, including herbicides.[3] It can be efficiently synthesized from this compound via chlorination.
Experimental Protocol: Chlorination of this compound
This protocol is adapted from a patented industrial process.[3]
Materials:
-
This compound
-
Fuming sulfuric acid (65%)
-
Chlorine gas
-
Ice
-
Water
Procedure:
-
To a suitable reaction vessel, add 1 liter of 65% fuming sulfuric acid.
-
Slowly and carefully add 336 g (1.6 moles) of this compound to the fuming sulfuric acid with stirring. The reaction is vigorous.
-
Once the addition is complete, begin bubbling chlorine gas through the reaction mixture.
-
Maintain the reaction temperature and continue chlorination until the desired level of conversion is achieved (monitoring by techniques such as GC-MS is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large container with a mixture of ice and water, slowly pour the reaction mixture with vigorous stirring to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry to obtain 3,5,6-trichlorosalicylic acid.
Quantitative Data for Synthesis of 3,5,6-Trichlorosalicylic Acid
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| This compound | Fuming sulfuric acid (65%), Chlorine gas | Not specified | 3,5,6-Trichlorosalicylic acid | Not specified in abstract | [3] |
Note: The provided reference describes the reaction but does not specify the exact yield for this specific step in the abstract. Industrial processes often optimize for high yields.
Synthesis Workflow: From this compound to a Herbicide Intermediate
Caption: Synthesis of a herbicide from this compound.
Application 2: Synthesis of Biologically Active Salicylanilides
This compound is a common precursor for the synthesis of salicylanilides, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] A notable example is the synthesis of niclosamide (B1684120), an anthelmintic drug, which involves the reaction of a salicylic acid derivative with an aniline (B41778).[1][6]
General Experimental Protocol: Synthesis of Salicylanilides
The following is a general procedure for the amidation of this compound with a substituted aniline.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)
-
Substituted aniline (e.g., 2-chloro-4-nitroaniline (B86195) for a niclosamide analog)
-
Anhydrous solvent (e.g., toluene, chlorobenzene)
-
Base (e.g., pyridine, triethylamine) - optional
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride or dissolve in an anhydrous solvent and add phosphorus trichloride.
-
Reflux the mixture for 2-3 hours until the reaction is complete (evolution of HCl gas ceases).
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-dichlorosalicyloyl chloride can be used directly or purified.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent.
-
In a separate flask, dissolve the substituted aniline in the same anhydrous solvent, and optionally add a base to act as an acid scavenger.
-
Slowly add the acid chloride solution to the aniline solution at room temperature with stirring.
-
Continue stirring for several hours or overnight.
-
The reaction mixture can be washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude salicylanilide.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for Salicylanilide Synthesis
| Salicylic Acid Derivative | Aniline Derivative | Coupling Reagent | Solvent | Yield | Reference |
| 5-Chlorosalicylic acid | 2-Chloro-4-nitroaniline | PCl₃ | Chlorobenzene | 68.7% | [1] |
| 3,5-Diiodosalicylic acid | 4-Amino-3-chlorophenol | PCl₃ | Toluene | 82% | [7] |
| 5-Chlorosalicylic acid | o-Chloro-p-nitroaniline | Quaternary alkylphosphonium salt | Solvent-free | 82.5% | [8] |
Signaling Pathways Targeted by Salicylanilides
Salicylanilides exert their biological effects by modulating various cellular signaling pathways.
1. Inhibition of Bacterial Two-Component Systems:
Salicylanilides can inhibit bacterial two-component regulatory systems (TCS), which are crucial for bacteria to sense and respond to environmental changes, including the development of antibiotic resistance.[9][10] They primarily target the autophosphorylation of the sensor kinase.
Caption: Inhibition of Bacterial Two-Component Systems.
2. Anticancer Activity via Multiple Signaling Pathways:
Salicylanilides, such as niclosamide, have shown significant anticancer potential by targeting several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5]
Caption: Anticancer Mechanisms of Salicylanilides.
Conclusion
This compound is a highly versatile and valuable chemical intermediate. The protocols and data presented here highlight its utility in the synthesis of important agrochemical precursors and a diverse range of biologically active salicylanilides. The ability to readily functionalize its carboxylic acid and phenolic hydroxyl groups, combined with the influence of the chloro substituents on the reactivity and biological activity of its derivatives, ensures its continued importance in synthetic and medicinal chemistry research. Researchers are encouraged to use these notes as a foundation for the development of novel compounds and synthetic methodologies.
References
- 1. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 2. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]
- 9. Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of inhibitors of bacterial two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterizing Protein-Ligand Interactions with 3,5-Dichlorosalicylic Acid
Introduction
3,5-Dichlorosalicylic acid (3,5-DCSA) is a salicylic (B10762653) acid derivative with recognized biological activity. It is known to interact with transport proteins, such as serum albumin, and can act as an enzyme inhibitor, for instance, against human 20α-hydroxysteroid dehydrogenase. Understanding the binding affinity and kinetics of 3,5-DCSA with its protein targets is crucial for drug development and biochemical research. These application notes provide a comprehensive overview and a detailed protocol for characterizing the binding of 3,5-DCSA to proteins using intrinsic tryptophan fluorescence quenching, a widely adopted and powerful technique for studying protein-ligand interactions[1][2][3].
Principle of the Assay
Many proteins contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of tryptophan is highly sensitive to its local environment[1][4][5]. When a ligand, such as 3,5-DCSA, binds to a protein near a tryptophan residue, it can cause a change in the fluorescence signal, typically a decrease or "quenching"[1][5]. This quenching can occur through various mechanisms, including conformational changes in the protein that alter the tryptophan's environment or direct interaction between the ligand and the excited state of the tryptophan[1][4].
By systematically titrating a protein solution with increasing concentrations of 3,5-DCSA and measuring the corresponding decrease in fluorescence intensity, a binding curve can be generated. This data can then be analyzed to determine key binding parameters, such as the binding constant (K_a or K_d) and the number of binding sites (n), providing quantitative insight into the protein-ligand interaction[6][7][8].
Applications
-
Drug Discovery: Quantifying the binding affinity of 3,5-DCSA and its analogs to target proteins to guide lead optimization.
-
Biochemical Characterization: Elucidating the mechanism of action by confirming direct binding to a protein of interest.
-
Competitive Binding Assays: Determining the binding affinity of non-fluorescent compounds by measuring their ability to displace 3,5-DCSA from a protein's binding site.
-
Pharmacokinetics: Studying interactions with plasma proteins like human serum albumin (HSA), which affects drug distribution and availability in the body[9].
Quantitative Data Presentation
While specific binding constants for this compound are not extensively documented in publicly available literature, researchers can use the following template to structure their experimental findings.
Table 1: Binding Parameters of this compound with Target Proteins
| Target Protein | Assay Method | Temperature (°C) | pH | Binding Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (M) | No. of Binding Sites (n) | Reference |
| Example: Protein X | Tryptophan Fluorescence Quenching | 25 | 7.4 | e.g., 1.2 x 10⁵ | e.g., 8.3 x 10⁻⁶ | e.g., 1.1 | [Your Data] |
| Example: HSA | Tryptophan Fluorescence Quenching | 25 | 7.4 | [Your Data] | |||
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
This protocol details the steps to measure the binding of 3,5-DCSA to a tryptophan-containing protein.
1. Materials and Reagents
-
Target Protein: Purified protein of interest containing at least one tryptophan residue.
-
This compound (3,5-DCSA): High-purity grade (e.g., Sigma-Aldrich).
-
Buffer Solution: A buffer in which the protein is stable and soluble (e.g., Phosphate-Buffered Saline (PBS) or Tris-HCl at a physiological pH of 7.4).
-
Spectrofluorometer: Capable of excitation at ~295 nm and scanning emission spectra from ~300 to 400 nm.
-
Quartz Cuvette: Standard fluorescence cuvette (e.g., 1 cm path length).
-
High-Precision Pipettes: For accurate titrations.
2. Reagent Preparation
-
Protein Stock Solution: Prepare a concentrated stock solution of the target protein in the chosen buffer. Determine the exact concentration using a reliable method (e.g., Bradford assay or measuring absorbance at 280 nm). A typical final concentration in the cuvette is in the low micromolar range (e.g., 1-5 µM).
-
3,5-DCSA Stock Solution: Prepare a high-concentration stock solution of 3,5-DCSA in the same buffer. A small amount of DMSO can be used for initial solubilization if necessary, but ensure the final DMSO concentration in the cuvette is minimal (<1%) to avoid effects on protein structure.
-
Control Solution (for Inner Filter Effect): Prepare a solution of N-Acetyl-L-tryptophanamide (NATA) in the same buffer, with a fluorescence intensity similar to the protein solution. NATA is used to correct for non-binding related quenching (inner filter effect)[1].
3. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the fluorescence quenching experiment.
Caption: Workflow for Protein-Ligand Binding Analysis using Fluorescence Quenching.
4. Step-by-Step Procedure
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission scan range from 300 nm to 400 nm. Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
Initial Measurement (F₀): Pipette a known volume and concentration of the protein solution into the quartz cuvette. Place the cuvette in the sample holder and record the fluorescence emission spectrum. The intensity at the emission maximum (typically ~330-350 nm) is your initial fluorescence, F₀[1].
-
Titration: Add a small, precise volume of the 3,5-DCSA stock solution to the cuvette. Mix gently by pipetting or with a micro-stirrer, and allow the system to equilibrate for 2-5 minutes.
-
Record Fluorescence (F): After equilibration, record the new fluorescence emission spectrum. The intensity at the same emission maximum is your quenched fluorescence, F.
-
Repeat: Continue adding aliquots of the 3,5-DCSA solution, recording the fluorescence after each addition, until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.
-
Inner Filter Effect (IFE) Correction: To ensure the observed quenching is due to binding and not absorbance of light by the ligand, repeat the titration experiment by adding 3,5-DCSA to a solution of NATA instead of the protein[1].
5. Data Analysis
-
Correct for Dilution: Adjust all fluorescence readings for the minor dilution caused by adding the ligand solution:
-
F_corrected = F_observed * ((V_initial + V_added) / V_initial)
-
-
Correct for Inner Filter Effect (IFE): If NATA quenching was observed, correct the protein fluorescence data using the following formula:
-
F_final = F_corrected * (F_NATA_initial / F_NATA_observed)
-
-
Stern-Volmer Analysis: To analyze the quenching mechanism, plot F₀/F versus the concentration of the quencher ([Q], in this case, [3,5-DCSA]). The relationship is described by the Stern-Volmer equation[7][8]:
-
F₀/F = 1 + K_sv * [Q]
-
Where K_sv is the Stern-Volmer quenching constant. A linear plot suggests a single type of quenching mechanism (either static or dynamic).
-
-
Calculating Binding Constant and Sites: For static quenching (which is assumed for ligand binding), the binding constant (K_a) and the number of binding sites (n) can be determined using the double logarithmic equation[10][11]:
-
log((F₀ - F) / F) = log(K_a) + n * log([Q])
-
A plot of log((F₀ - F) / F) versus log([Q]) should yield a straight line. The y-intercept gives log(K_a) (from which K_a can be calculated) and the slope gives n, the number of binding sites. The dissociation constant is the reciprocal of the association constant: K_d = 1 / K_a[1].
-
Logical Relationship of Assay Components
The following diagram illustrates the logical flow from the physical interaction to the final calculated parameters.
Caption: Logical Flow from Molecular Interaction to Quantitative Binding Data.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
3,5-Dichlorosalicylic Acid: A Potent Inhibitor of Aldo-Keto Reductases with Therapeutic Potential
For Immediate Release
[City, State] – [Date] – 3,5-Dichlorosalicylic acid (DCL), a halogenated derivative of salicylic (B10762653) acid, has emerged as a significant subject of research in enzyme inhibition, demonstrating notable potency and selectivity against key members of the aldo-keto reductase (AKR) superfamily. These findings hold promise for the development of novel therapeutic agents targeting a range of physiological and pathological processes, including hormone-dependent cancers and inflammatory conditions.
This compound has been identified as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme crucial for the metabolism of progesterone (B1679170).[1][2] Its inhibitory activity also extends to aldehyde reductase (ALR1 or AKR1B1), albeit with significantly lower potency.[3] The differential inhibition highlights the potential for developing selective inhibitors based on the DCL scaffold.
Target Enzymes and Mechanism of Action
The primary targets of this compound are members of the AKR superfamily, which are NAD(P)H-dependent oxidoreductases involved in the metabolism of a wide array of substrates, including steroids, prostaglandins, and aldehydes.
Human 20α-Hydroxysteroid Dehydrogenase (AKR1C1): DCL is a potent inhibitor of AKR1C1.[1][2] This enzyme is responsible for converting progesterone into its inactive form, 20α-hydroxyprogesterone. By inhibiting AKR1C1, DCL can effectively increase the local concentration of progesterone, a mechanism with potential applications in conditions where progesterone levels are dysregulated, such as in certain cancers and during parturition.[4][5] The crystal structure of AKR1C1 in a complex with DCL reveals that the inhibitor binds to the active site, forming a network of hydrogen bonds with key residues, thereby blocking substrate access.[2][6]
Aldehyde Reductase (ALR1 or AKR1B1): this compound also inhibits aldehyde reductase, an enzyme involved in the polyol pathway and the detoxification of various aldehydes.[3] However, its potency against ALR1 is significantly lower (256-fold less potent) than its inhibition of AKR1C1, indicating a degree of selectivity.[3] This selectivity is attributed to differences in the active site residues between the two enzymes.[3]
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and a closely related analogue against their target enzymes.
| Compound | Enzyme Target | Inhibition Parameter | Value | Notes |
| This compound | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | - | Potent | Described as a potent inhibitor; specific IC50 or Ki values are not readily available in the provided search results. |
| This compound | Aldehyde Reductase (ALR1) | Relative Potency | 256-fold less potent than against AKR1C1 | This highlights the selectivity of DCL for AKR1C1 over ALR1.[3] |
| 3-Chloro-5-phenylsalicylic acid | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | IC50 | 100 nM | A structurally related compound, demonstrating the potential of the salicylic acid scaffold.[1] |
Signaling Pathways and Biological Implications
The inhibitory action of this compound on specific aldo-keto reductases can modulate critical signaling pathways.
Progesterone Signaling Pathway: By inhibiting AKR1C1, DCL can prevent the breakdown of progesterone. This leads to sustained activation of the progesterone receptor (PR), influencing the expression of progesterone-responsive genes. This mechanism is particularly relevant in the context of labor and delivery, where a decline in progesterone activity is a key trigger.[4] Manipulation of this pathway could also be a therapeutic strategy for hormone-dependent cancers where progesterone signaling plays a role.
Polyol Pathway and Oxidative Stress: Aldehyde reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications through the accumulation of sorbitol.[7] ALR1 also plays a role in detoxifying reactive aldehydes generated during lipid peroxidation, thereby mitigating oxidative stress. Inhibition of aldehyde reductase by DCL, although less potent, could impact these pathways.
Experimental Protocols
Detailed protocols for assessing the inhibitory activity of this compound against aldo-keto reductases are provided below. These are based on spectrophotometric assays that monitor the oxidation of NADPH.
Protocol 1: In Vitro Inhibition Assay for Human 20α-Hydroxysteroid Dehydrogenase (AKR1C1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AKR1C1.
Materials:
-
Purified recombinant human AKR1C1
-
Progesterone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of progesterone in ethanol.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
AKR1C1 enzyme solution
-
Varying concentrations of this compound (or DMSO for control)
-
NADPH solution
-
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the progesterone substrate to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Inhibition Assay for Aldehyde Reductase (ALR1)
Objective: To determine the IC50 of this compound for ALR1.
Materials:
-
Purified recombinant aldehyde reductase (ALR1)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 67 mM potassium phosphate buffer, pH 6.2
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure: The procedure is analogous to the AKR1C1 inhibition assay, with the following modifications:
-
Enzyme: Use purified aldehyde reductase (ALR1).
-
Substrate: Use DL-glyceraldehyde instead of progesterone.
-
Assay Buffer: Use 67 mM potassium phosphate buffer at pH 6.2.
The data analysis follows the same steps as outlined for the AKR1C1 assay to determine the IC50 value.
Conclusion
This compound represents a valuable chemical scaffold for the development of selective inhibitors of aldo-keto reductases. Its potent inhibition of AKR1C1 suggests potential therapeutic applications in oncology and reproductive medicine. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to translate these promising in vitro findings into clinical applications. The detailed protocols provided herein will facilitate further research into the inhibitory mechanisms and potential of this compound and its analogues.
References
- 1. Structure-based optimization and biological evaluation of human 20α-hydroxysteroid dehydrogenase (AKR1C1) salicylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity determinants of inhibitor binding to human 20alpha-hydroxysteroid dehydrogenase: crystal structure of the enzyme in ternary complex with coenzyme and the potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of aldehyde reductase in ternary complex with coenzyme and the potent 20alpha-hydroxysteroid dehydrogenase inhibitor this compound: implications for inhibitor binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro‐inflammatory signals induce 20α‐HSD expression in myometrial cells: A key mechanism for local progesterone withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Reducing Sugars using the 3,5-Dinitrosalicylic Acid (DNSA) Assay
Introduction
The 3,5-Dinitrosalicylic Acid (DNSA) assay is a widely used colorimetric method for the quantification of reducing sugars. This method is based on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in alkaline conditions upon heating, resulting in a color change from yellow to reddish-brown.[1][2][3] The intensity of the final color is directly proportional to the concentration of reducing sugars present in the sample.[4] This assay is valuable for researchers and professionals in various fields, including biochemistry, biotechnology, and drug development, for applications such as monitoring enzymatic hydrolysis of carbohydrates and quantifying sugar content in various samples.[3][5][6]
Principle of the Assay
The DNSA assay relies on the redox reaction between the aldehyde or ketone group of a reducing sugar and the nitro group of 3,5-dinitrosalicylic acid. In an alkaline environment and at an elevated temperature, the reducing sugar donates electrons to reduce the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[1][2][3] The absorbance of the resulting solution is measured spectrophotometrically at 540 nm, which allows for the quantitative determination of the reducing sugar concentration by comparison to a standard curve prepared with a known reducing sugar like glucose.[2][7]
Materials and Reagents
-
3,5-Dinitrosalicylic acid (DNSA)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium potassium tartrate (Rochelle salt)
-
Sodium sulfite (B76179) (Na2SO3)
-
Distilled or deionized water
-
Standard reducing sugar (e.g., D-glucose)
-
Spectrophotometer
-
Water bath
-
Vortex mixer
-
Pipettes and tips
-
Test tubes or microcentrifuge tubes
-
Cuvettes
Protocols
Preparation of DNSA Reagent (100 mL)
This protocol describes the preparation of a stable DNSA reagent.
-
Dissolve DNSA: In a 250 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating and stirring.
-
Prepare Alkaline Solution: In a separate beaker, dissolve 1.0 g of sodium hydroxide in 20 mL of distilled water. Caution: This reaction is exothermic.
-
Combine and Add Stabilizers: Slowly add the sodium hydroxide solution to the DNSA solution while stirring. To this mixture, add 30 g of sodium potassium tartrate (Rochelle salt), which helps to stabilize the color.[8] Dissolve 0.2 g of phenol and 0.05 g of sodium sulfite.
-
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and make up the volume to 100 mL with distilled water.
-
Storage: Store the reagent in a dark, amber-colored bottle at room temperature. The reagent is stable for up to six months.[3]
Preparation of Standard Curve
A standard curve is essential for the accurate quantification of reducing sugars in unknown samples.
-
Prepare Glucose Stock Solution: Prepare a 1 mg/mL stock solution of D-glucose by dissolving 100 mg of D-glucose in 100 mL of distilled water.
-
Prepare a Series of Standards: From the stock solution, prepare a series of glucose standards with concentrations ranging from 0.1 to 1.0 mg/mL in separate test tubes.
-
Assay the Standards:
-
Add 1.0 mL of each glucose standard to a labeled test tube.
-
Add 1.0 mL of the DNSA reagent to each tube.
-
Incubate the tubes in a boiling water bath for 5-15 minutes. A distinct color change from yellow to reddish-brown should be observed.[9]
-
After incubation, cool the tubes to room temperature in a cold water bath.[7]
-
Add 8.0 mL of distilled water to each tube and mix well.
-
Measure the absorbance of each standard at 540 nm using a spectrophotometer, with the blank (0 mg/mL glucose) used to zero the instrument.
-
-
Plot the Standard Curve: Plot a graph of absorbance at 540 nm versus the concentration of glucose (mg/mL). This should yield a linear relationship that can be used to determine the concentration of reducing sugars in unknown samples.
Assay of Unknown Samples
-
Sample Preparation: Prepare the unknown sample, ensuring its concentration falls within the linear range of the standard curve. Dilution may be necessary.
-
Assay Procedure:
-
Add 1.0 mL of the unknown sample to a test tube.
-
Add 1.0 mL of the DNSA reagent.
-
Follow the same incubation, cooling, and dilution steps as described for the standard curve preparation (Protocol 2, step 3).
-
-
Absorbance Measurement: Measure the absorbance of the unknown sample at 540 nm.
-
Concentration Determination: Determine the concentration of reducing sugars in the unknown sample by interpolating its absorbance value on the glucose standard curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 540 nm | [2][7] |
| Incubation Temperature | Boiling water bath (95-100 °C) | [10] |
| Incubation Time | 5 - 15 minutes | [9] |
| Linear Range (Glucose) | 0.1 - 1.0 mg/mL | N/A |
| Reagent Stability | Up to 6 months at room temperature (in dark) | [3] |
Visualizations
Caption: Experimental workflow for the DNSA assay.
Caption: Chemical reaction pathway of the DNSA assay.
References
- 1. Quantitative Analysis of Reducing Sugars by 3, 5-Dinitrosalicylic Acid (DNSA Method) | CoLab [colab.ws]
- 2. youtube.com [youtube.com]
- 3. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 4. youtube.com [youtube.com]
- 5. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 6. DNSA reagent base – NCBE [ncbe.reading.ac.uk]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. mystrica.com [mystrica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 3,5-Dichlorosalicylic Acid by HPLC
These application notes provide a comprehensive guide for the quantitative analysis of 3,5-Dichlorosalicylic acid using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a halogenated derivative of salicylic (B10762653) acid. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic acids like this compound, offering high sensitivity, selectivity, and reproducibility. The method detailed below utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Principle of the Method
The separation is achieved on a nonpolar stationary phase (typically C18) with a polar mobile phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the aqueous component of the mobile phase is typically kept low. This suppresses the ionization of the carboxylic acid group, increasing the compound's hydrophobicity and its retention on the reversed-phase column.[1] Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
This section details the necessary instrumentation, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System : A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column : A reversed-phase C18 column is recommended for good resolution and peak shape. A typical column dimension is 250 mm x 4.6 mm with 5 µm particle size.
-
Chemicals and Reagents :
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase : A common mobile phase for the analysis of this compound consists of a mixture of acetonitrile and water, with a small amount of acid added to control the pH.[2] For example, a mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2]
-
Diluent : A mixture of the mobile phase components, such as 50:50 (v/v) acetonitrile and water, is a suitable diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the diluent.
-
Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following table summarizes a recommended starting point for the chromatographic conditions. Optimization may be necessary for different HPLC systems and columns.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient/Isocratic | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
An alternative method using UPLC for faster analysis could employ a BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) with a water and methanol gradient at a column temperature of 35 °C.[3]
Data Analysis and Quantification
Quantitative analysis is performed by creating a calibration curve. This is done by plotting the peak areas of the calibration standards against their corresponding concentrations. The concentration of this compound in unknown samples is then determined from this calibration curve using the peak area obtained from the sample chromatogram.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for a method of this nature.
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: The Role of Salicylic Acid Derivatives in Enzyme Kinetics
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of enzyme kinetics, specific chemical reagents are indispensable for elucidating enzyme mechanisms, determining kinetic parameters, and screening for inhibitors. This document provides detailed application notes and protocols for two related but functionally distinct salicylic (B10762653) acid derivatives: 3,5-Dinitrosalicylic acid (DNSA) and 3,5-Dichlorosalicylic acid.
It is a common point of confusion, and thus crucial to distinguish between these two molecules. 3,5-Dinitrosalicylic acid (DNSA) is a widely used reagent in a colorimetric assay to quantify the activity of carbohydrases by measuring the reducing sugars produced. In contrast, This compound is primarily recognized for its role as an enzyme inhibitor, notably targeting enzymes like 20α-hydroxysteroid dehydrogenase.
This guide will first detail the application of the DNSA method for studying enzyme kinetics, followed by the role of this compound as an enzyme inhibitor.
Part 1: 3,5-Dinitrosalicylic Acid (DNSA) for Carbohydrase Kinetics
Application Notes
The 3,5-dinitrosalicylic acid (DNSA) assay is a cornerstone colorimetric method for determining the concentration of reducing sugars.[1] This assay is extensively applied in the field of enzyme kinetics to study the activity of glycoside hydrolases (carbohydrases) such as cellulases, amylases, and xylanases.[2][3] The principle of the assay is based on the reduction of the yellow-colored DNSA to the orange-red 3-amino-5-nitrosalicylic acid by the free carbonyl group of reducing sugars in an alkaline solution and upon heating.[4][5] The intensity of the resulting color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars produced by enzymatic activity.[1]
This method is valued for its simplicity, rapidity, and suitability for high-throughput screening.[3] By measuring the rate of product (reducing sugar) formation over time, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.
Key Applications:
-
Determination of the kinetic parameters (Km, Vmax) of carbohydrases.
-
Screening for the activity of novel glycoside hydrolases.
-
Optimizing reaction conditions (e.g., pH, temperature) for enzymatic hydrolysis.
-
Assessing the efficiency of enzymatic saccharification of biomass.
Experimental Protocols
Materials:
-
3,5-Dinitrosalicylic acid (DNSA)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium sodium tartrate tetrahydrate (Rochelle salt)
-
Phenol (B47542) (optional, to increase color stability)
-
Sodium sulfite (B76179) (optional, to prevent oxidative destruction of glucose)
-
Distilled water
Procedure:
-
Dissolve 10 g of DNSA in 200 mL of distilled water with stirring.
-
Slowly add a solution of 10 g of NaOH in 150 mL of distilled water while stirring continuously.
-
Incubate the mixture at 50°C with stirring until a clear solution is obtained.
-
In small portions, add 403 g of potassium sodium tartrate tetrahydrate and stir until fully dissolved.[6]
-
(Optional) Add 2 g of phenol and 0.5 g of sodium sulfite.[7]
-
Filter the mixture using filter paper and adjust the final volume to 1 L with distilled water.
-
Store the reagent in a dark glass bottle at room temperature. The reagent is stable for at least 24 months.[8][9]
Objective: To create a standard curve to correlate absorbance at 540 nm with the concentration of reducing sugar.
Materials:
-
Glucose stock solution (e.g., 1 mg/mL)
-
DNSA reagent
-
Distilled water
-
Test tubes
-
Spectrophotometer
Procedure:
-
Prepare a series of glucose standards with concentrations ranging from 0.2 to 1.0 mg/mL by diluting the stock solution.[10]
-
In separate test tubes, add 1.0 mL of each glucose standard. Include a blank with 1.0 mL of distilled water.
-
Add 1.0 mL of DNSA reagent to each tube and mix well.
-
Heat the tubes in a boiling water bath for 5-15 minutes.[7]
-
Cool the tubes to room temperature under running water.
-
Add 8 mL of distilled water to each tube and mix.
-
Measure the absorbance of each solution at 540 nm against the blank.[10]
-
Plot a graph of absorbance versus glucose concentration. The resulting linear plot is the standard curve. An example equation for such a curve could be y = 0.84x - 0.01 with an R² value of 0.96.[11]
Objective: To determine the initial reaction velocity of a cellulase (B1617823) enzyme.
Materials:
-
Cellulase enzyme solution of unknown activity
-
Substrate solution (e.g., 1% Carboxymethyl cellulose (B213188) (CMC) in a suitable buffer like 0.05 M citrate (B86180) buffer, pH 4.8)[12]
-
DNSA reagent
-
Glucose standard curve
Procedure:
-
Set up a series of reaction tubes each containing 0.5 mL of the CMC substrate solution.
-
Equilibrate the tubes at the optimal temperature for the enzyme (e.g., 50°C).[12]
-
Initiate the reaction by adding 0.5 mL of the appropriately diluted enzyme solution to each tube at different time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
Terminate the reaction at each time point by adding 3.0 mL of DNSA reagent.[12]
-
Include controls: an enzyme blank (enzyme solution added after DNSA reagent) and a substrate blank (buffer added instead of enzyme).
-
Boil all tubes for 5-15 minutes, cool, and add distilled water as in Protocol 2.
-
Measure the absorbance at 540 nm.
-
Subtract the absorbance of the blanks from the test samples.
-
Use the glucose standard curve to determine the concentration of reducing sugar produced at each time point.
-
Plot the concentration of reducing sugar versus time. The initial linear portion of this graph represents the initial velocity (V₀) of the enzyme reaction.
Data Presentation
The quantitative data from the DNSA assay can be summarized in the following tables:
Table 1: Glucose Standard Curve Data
| Glucose Concentration (mg/mL) | Absorbance at 540 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.2 | 0.165 |
| 0.4 | 0.335 |
| 0.6 | 0.500 |
| 0.8 | 0.670 |
| 1.0 | 0.840 |
Table 2: Enzyme Kinetic Data for Cellulase
| Time (min) | Absorbance at 540 nm (AU) | [Reducing Sugar] (mg/mL) |
| 0 | 0.000 | 0.000 |
| 5 | 0.210 | 0.250 |
| 10 | 0.415 | 0.494 |
| 15 | 0.620 | 0.738 |
| 20 | 0.750 | 0.893 |
Mandatory Visualization
Caption: Workflow for determining enzyme kinetics using the DNSA assay.
Caption: Chemical reaction of DNSA with a reducing sugar.
Part 2: this compound as an Enzyme Inhibitor
Application Notes
This compound is a bioactive compound that has been identified as a potential inhibitor of several enzymes. A notable example is its potent inhibition of human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme implicated in hormone metabolism and cancer.[13] Structural studies have revealed that this compound binds to the active site of AKR1C1, forming a network of hydrogen bonds with key residues.[13]
The study of such inhibitors is crucial in drug discovery and for understanding enzyme mechanisms. By determining the inhibitory potency (e.g., IC₅₀ and Kᵢ values) and the mechanism of inhibition (e.g., competitive, non-competitive), researchers can develop more selective and effective therapeutic agents.
Key Applications:
-
Screening for novel enzyme inhibitors.
-
Determining the potency (IC₅₀, Kᵢ) of enzyme inhibitors.
-
Elucidating the mechanism of enzyme inhibition.
-
Structure-activity relationship (SAR) studies for inhibitor optimization.
Experimental Protocols
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme (e.g., AKR1C1)
-
Substrate for the enzyme
-
Cofactor (if required, e.g., NADPH for AKR1C1)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to cover a wide range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate (and cofactor, if necessary).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of reaction is the initial velocity (V₀).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Perform a series of kinetic assays as described in Protocol 4, but with varying concentrations of both the substrate and the inhibitor.
-
Keep the inhibitor concentration fixed and vary the substrate concentration to generate a Michaelis-Menten plot. Repeat this for several different fixed inhibitor concentrations.
-
Determine the V₀ for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect in the second quadrant.
-
Data Presentation
Table 3: Inhibition of AKR1C1 by this compound
| Inhibitor Concentration (µM) | Enzyme Activity (% of Control) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 55 | 45 |
| 10 | 15 | 85 |
| 100 | 5 | 95 |
Table 4: Known Inhibition Constants for Salicylic Acid Derivatives against AKR1C Enzymes
| Compound | Target Enzyme | Kᵢ (nM) | Selectivity vs. AKR1C2 | Reference |
| 3-Bromo-5-phenylsalicylic acid | AKR1C1 | 4 | 21-fold | [14] |
| This compound | AKR1C1 | Potent | Moderate | [13] |
| 5-(2,5-dimethylfuran-3-carboxamido)-salicylic acid | AKR1C1-3 | 50,000 (AKR1C1) | Non-selective | [15] |
Mandatory Visualization
Caption: A model of competitive inhibition by this compound.
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
References
- 1. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. DNSA reagent base – NCBE [ncbe.reading.ac.uk]
- 3. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 9. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 10. static.igem.org [static.igem.org]
- 11. scribd.com [scribd.com]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. Selectivity determinants of inhibitor binding to human 20alpha-hydroxysteroid dehydrogenase: crystal structure of the enzyme in ternary complex with coenzyme and the potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dichlorosalicylic Acid in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of 3,5-Dichlorosalicylic acid, focusing on its role as a potent enzyme inhibitor. Detailed application notes, experimental protocols, and visualizations are provided to support further research and drug development efforts in this area.
Introduction
This compound (DCL) is a halogenated derivative of salicylic (B10762653) acid that has emerged as a valuable scaffold in medicinal chemistry. Its primary and most well-documented biological activity is the potent and selective inhibition of human 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme also known as aldo-keto reductase 1C1 (AKR1C1).[1][2][3] This enzyme plays a critical role in the metabolism of steroid hormones, particularly the inactivation of progesterone (B1679170) to 20α-hydroxyprogesterone.[1]
The overexpression and aberrant activity of AKR1C1 have been implicated in various pathological conditions, including hormone-dependent cancers (such as breast and endometrial cancer), endometriosis, and complications in pregnancy.[4] By inhibiting AKR1C1, this compound and its derivatives represent a promising therapeutic strategy for these conditions. The dichlorinated phenyl ring and the salicylic acid moiety are key structural features that contribute to its binding affinity within the active site of the enzyme.[3][5]
While the primary focus of this document is on AKR1C1 inhibition, it is noteworthy that other salicylates have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[6] However, the specific activity of this compound on this pathway is not yet well-documented. Additionally, salicylanilides derived from this compound have shown potential as anthelmintic agents.
Quantitative Data: Inhibition of Aldo-Keto Reductase (AKR) Family Enzymes
The following table summarizes the inhibitory potency of this compound analogs against human AKR1C1 and related isoforms. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity profile of this class of inhibitors. While a specific Ki value for this compound was not explicitly found in the reviewed literature, its potent activity is inferred from mutagenesis studies where mutations in the enzyme's active site led to significant reductions in its inhibitory potency.[5] For comparative purposes, data for potent, structurally related analogs are presented.
| Compound | Target | Inhibition Constant (Ki) | Cellular IC50 (Progesterone Metabolism) | Selectivity Profile | Reference(s) |
| 3-Bromo-5-phenylsalicylic acid | AKR1C1 | 4 nM | 460 nM | 21-fold selective over AKR1C2 | [7] |
| 3-Chloro-5-phenylsalicylic acid | AKR1C1 | 0.86 nM | 100 nM | 24-fold selective over AKR1C2 | [5] |
| 3,5-Diiodosalicylic acid | AKR1C1 | 9 nM | Not Reported | Not Reported | [4] |
| Salicylic acid | AKR1C1 | Not Reported | IC50 = 7.8 µM | Not Reported | [4] |
Mechanism of Action: Inhibition of AKR1C1
This compound acts as a competitive inhibitor of AKR1C1. It binds to the active site of the enzyme, where the natural substrate, such as progesterone, would normally bind. The crystal structure of the AKR1C1-NADP+-DCL ternary complex reveals that the inhibitor is held in place by a network of hydrogen bonds with key active site residues, including Tyr55 and His117.[3][5] The dichloro substitutions on the phenyl ring contribute to the binding affinity and specificity. By occupying the active site, this compound prevents the conversion of progesterone to its inactive metabolite, 20α-hydroxyprogesterone, thereby maintaining progesterone levels and its downstream biological effects.
Experimental Protocols
Protocol 1: In Vitro AKR1C1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against AKR1C1 by monitoring the change in NADPH absorbance.
Principle: The enzymatic activity of AKR1C1 is determined by measuring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+ during the reduction of a substrate.[1]
Materials:
-
Recombinant human AKR1C1 enzyme
-
S-tetralol (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
This compound or test compound
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (or other test inhibitors) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
AKR1C1 enzyme (e.g., final concentration of 10-100 nM)
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
-
Reaction Initiation: Initiate the reaction by adding NADPH (e.g., final concentration of 150 µM) and S-tetralol (at a concentration close to its Km, e.g., 8 µM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes), taking readings at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a DMSO-only control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Cell-Based Progesterone Metabolism Assay
This protocol assesses the ability of an inhibitor to block AKR1C1-mediated progesterone metabolism in a cellular context.[8][9]
Principle: In cells overexpressing AKR1C1, the conversion of progesterone to 20α-hydroxyprogesterone is measured in the presence and absence of an inhibitor. The potency of the inhibitor is determined by quantifying the reduction in metabolite formation.
Materials:
-
Human cell line (e.g., HEC-1-B endometrial adenocarcinoma cells)
-
Cell culture medium and supplements
-
Plasmid encoding human AKR1C1 and transfection reagent
-
Progesterone
-
This compound or test compound
-
Lysis buffer
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC or LC-MS/MS system for steroid analysis
Procedure:
-
Cell Culture and Transfection: Culture HEC-1-B cells to ~80% confluency. Transfect the cells with the AKR1C1 expression plasmid using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.
-
Inhibitor and Substrate Treatment: Pre-treat the AKR1C1-overexpressing cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Metabolism Reaction: Add progesterone (e.g., 5 µM) to the cell culture medium and incubate for a set period (e.g., 6 hours) to allow for metabolism.
-
Metabolite Extraction:
-
Collect the cell culture medium.
-
Wash the cells with PBS and then lyse them.
-
Extract progesterone and its metabolite from both the medium and the cell lysate using an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
-
-
Quantification by HPLC or LC-MS/MS:
-
Separate and quantify the amounts of progesterone and 20α-hydroxyprogesterone using a validated chromatographic method.
-
-
Data Analysis:
-
Calculate the percentage of progesterone metabolized in the presence of different inhibitor concentrations compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces progesterone metabolism by 50%.
-
Broader Context: Salicylates and the NF-κB Pathway
While this compound is primarily characterized as an AKR1C1 inhibitor, the broader class of salicylates is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is a central regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory cytokines. The mechanism involves the prevention of the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription. Further research is needed to determine if this compound shares this mechanism of action.
Conclusion
This compound is a potent inhibitor of AKR1C1 and serves as a valuable lead compound for the development of therapeutics targeting hormone-dependent diseases. The provided protocols for in vitro enzyme inhibition and cell-based metabolism assays offer a framework for evaluating the efficacy and potency of this compound and its derivatives. Further investigation into its potential effects on other signaling pathways, such as NF-κB, may reveal additional therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Liquiritin, as a Natural Inhibitor of AKR1C1, Could Interfere With the Progesterone Metabolism [frontiersin.org]
- 3. Selectivity determinants of inhibitor binding to human 20alpha-hydroxysteroid dehydrogenase: crystal structure of the enzyme in ternary complex with coenzyme and the potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based optimization and biological evaluation of human 20α-hydroxysteroid dehydrogenase (AKR1C1) salicylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided design, synthesis, and evaluation of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Liquiritin, as a Natural Inhibitor of AKR1C1, Could Interfere With the Progesterone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dichlorosalicylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-dichlorosalicylic acid as a versatile ligand in coordination chemistry. The information compiled herein, based on existing literature for structurally related compounds, offers a foundational guide for the synthesis, characterization, and evaluation of novel metal complexes with potential applications in catalysis and biomedicine.
Introduction
This compound is a derivative of salicylic (B10762653) acid, a well-known chelating agent in coordination chemistry.[1] The presence of two chlorine atoms on the aromatic ring can significantly influence the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their catalytic activity and biological efficacy. The carboxylate and hydroxyl groups of this compound can coordinate to a metal center in a bidentate fashion, forming stable chelate rings. This section outlines generalized protocols for the synthesis and characterization of transition metal complexes of this compound, along with methods to evaluate their potential applications.
Synthesis of Transition Metal Complexes
A general and adaptable method for the synthesis of first-row transition metal (e.g., Cu(II), Co(II), Zn(II)) complexes with this compound is presented below. This protocol is based on established procedures for similar salicylate-type ligands.[2]
Experimental Protocol: Synthesis of a Generic M(II)-3,5-Dichlorosalicylate Complex
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 25 mL of a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture with water).
-
pH Adjustment: While stirring, slowly add a dilute aqueous solution of a base (e.g., NaOH or KOH) to deprotonate the carboxylic acid and phenolic hydroxyl groups. The pH of the solution should be adjusted to approximately 6.0-7.0.
-
Metal Salt Solution Preparation: In a separate flask, dissolve 1.0 mmol of the desired metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O) in 20 mL of distilled water or ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation and Isolation: A precipitate of the metal complex should form upon mixing or after a period of stirring (typically 1-3 hours) at room temperature or with gentle heating.
-
Washing: Filter the precipitate and wash it sequentially with distilled water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
References
Application Notes and Protocols for the Synthesis of 3,5-Dichlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 3,5-Dichlorosalicylic acid, a valuable building block in pharmaceutical and chemical research. The primary method described is the direct chlorination of salicylic (B10762653) acid. This application note includes comprehensive methodologies for the synthesis, purification, and characterization of the final product, intended to ensure reproducibility and high purity.
Introduction
This compound is a halogenated derivative of salicylic acid. Its structure makes it a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory agents and potential inhibitors of enzymes like human 20α-hydroxysteroid dehydrogenase. Accurate and reproducible methods for its synthesis are therefore of significant interest to the research and drug development community. The protocols herein describe the chlorination of salicylic acid using gaseous chlorine in two different solvent systems: concentrated sulfuric acid and glacial acetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | [1] |
| CAS Number | 320-72-9 | [2] |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Melting Point | 220-222 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol, ethanol, and ether; slightly soluble in hot water.[1][2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Chlorination in Concentrated Sulfuric Acid
This protocol is adapted from a patented industrial process and is suitable for larger scale synthesis.[4]
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96-98%)
-
Chlorine gas
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.
-
Cooling bath (ice-salt or other suitable coolant).
-
Heating mantle.
-
Büchner funnel and flask for vacuum filtration.
Procedure:
-
Dissolution: In the three-necked flask, dissolve salicylic acid in concentrated sulfuric acid with stirring. For example, 115 grams (0.83 mole) of salicylic acid can be dissolved in an appropriate volume of sulfuric acid.[4]
-
Initial Chlorination: Cool the resulting solution to 5-10 °C using a cooling bath.[4] Bubble chlorine gas into the vigorously stirred solution while maintaining the temperature in this range.
-
Precipitation and Continued Chlorination: After approximately 45-50 minutes, this compound will begin to precipitate.[4] Continue bubbling chlorine gas at 5-10 °C for an additional 2 hours and 10 minutes after the onset of precipitation.[4]
-
Secondary Chlorination at Elevated Temperature: Heat the reaction mixture to 65-70 °C and continue to bubble chlorine gas for an additional 2 hours and 10 minutes.[4]
-
Reaction Quenching and Product Isolation: Discontinue the chlorine gas flow and cool the reaction mixture to 10 °C.[4] Carefully pour the cooled reaction mixture onto a mixture of ice and water to precipitate the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acid.
-
Drying: Dry the purified this compound in a vacuum oven at 60 °C.
Method 2: Chlorination in Glacial Acetic Acid
This method is a common laboratory-scale procedure for the synthesis of chlorinated salicylic acids.[5]
Materials:
-
Salicylic acid
-
Glacial acetic acid
-
Chlorine gas
-
Distilled water
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.
-
Ice bath.
-
Heating mantle.
-
Büchner funnel and flask for vacuum filtration.
Procedure:
-
Dissolution: Dissolve salicylic acid (e.g., 14 g, 1 mol equivalent) in glacial acetic acid in the reaction flask and cool the solution in an ice bath to 0-5 °C.[5]
-
Chlorination: Slowly bubble chlorine gas (e.g., 14 g, 2 mol equivalents) through the cooled, stirred solution. The rate of chlorine addition does not need to be strictly controlled for the dichlorination.[5]
-
Reaction Completion: After the addition of chlorine is complete, allow the reaction mixture to stand at room temperature overnight.[5] Subsequently, heat the mixture on a water bath for approximately one hour to ensure the reaction goes to completion.[5]
-
Product Precipitation: Dilute the reaction mixture with water to precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from dilute alcohol to obtain fine, needle-like crystals.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
Purification
The crude this compound obtained from either of the above methods can be purified by recrystallization from a suitable solvent such as dilute ethanol.[1][5] For removal of non-acidic impurities, an acid-base extraction can be employed. The crude product is dissolved in an organic solvent like ethyl acetate (B1210297) and extracted with an aqueous solution of sodium bicarbonate. The aqueous layer, containing the sodium salt of the desired product, is then acidified to re-precipitate the purified this compound, which is collected by filtration, washed with water, and dried.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region of the spectrum. |
| ¹³C NMR | Characteristic signals for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the chlorinated carbons, and the other aromatic carbons are expected. |
| FTIR (KBr) | Broad O-H stretch from the carboxylic acid, a sharp O-H stretch from the phenolic hydroxyl, a C=O stretch from the carboxylic acid, and C-Cl stretches. |
| Mass Spec. | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms. |
| Melting Point | 220-222 °C |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the synthesis workflow and the chemical transformation.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Chemical reaction for the synthesis of this compound from salicylic acid.
References
- 1. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound | 320-72-9 [chemicalbook.com]
- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols: 3,5-Dichlorosalicylic Acid in the Development of Analytical Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,5-Dichlorosalicylic acid and its derivatives in the development of analytical reagents. The focus is on the synthesis and application of a Schiff base derived from 3,5-dichlorosalicylaldehyde (B181256) for the sensitive and selective detection of metal ions, a critical aspect in pharmaceutical and environmental analysis.
Introduction
This compound is a halogenated derivative of salicylic (B10762653) acid. While its direct application as a chromogenic reagent for metal ion analysis is an area of ongoing research, its derivatives, particularly Schiff bases formed from its corresponding aldehyde (3,5-dichlorosalicylaldehyde), have demonstrated significant potential as highly sensitive and selective fluorescent chemosensors. These sensors are valuable tools for the detection of trace metal ions, which can be contaminants in pharmaceutical preparations or of environmental concern.
This application note details the synthesis of a fluorescent chemosensor based on a Schiff base of 3,5-dichlorosalicylaldehyde and its application in the detection of Aluminum (Al³⁺).
Application: Fluorescent Detection of Al³⁺ using a Schiff Base of 3,5-Dichlorosalicylaldehyde
The Schiff base, synthesized from 3,5-dichlorosalicylaldehyde and a suitable amine-containing fluorophore (in this example, a rhodamine derivative), can act as a selective "turn-on" fluorescent sensor for Al³⁺. The sensing mechanism relies on the chelation of the metal ion by the Schiff base, which induces a conformational change and a subsequent increase in fluorescence intensity.
Quantitative Data Summary
The following table summarizes the key performance metrics of a representative fluorescent chemosensor derived from 3,5-dichlorosalicylaldehyde for the detection of Al³⁺.
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [1] |
| Limit of Detection (LOD) | 0.40 x 10⁻⁸ M to 2.50 x 10⁻⁹ M | [1] |
| Binding Constant (Kₐ) | 1.03 x 10⁴ M⁻¹ to 8.00 x 10⁵ M⁻¹ | [1] |
| Stoichiometry (Ligand:Metal) | 1:1 | [2] |
| Fluorescence Enhancement | ~391 to 780-fold increase | [1] |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Chemosensor (H₃L2)
This protocol describes the synthesis of a fluorescent chemosensor (referred to as H₃L2 in the source literature) from N-(Rhodamine-6G)lactam-hydrazine and 3,5-dichlorosalicylaldehyde.[1][2]
Materials:
-
N-(Rhodamine-6G)lactam-hydrazine (2.0 mmol, 0.8564 g)
-
3,5-dichlorosalicylaldehyde (2.0 mmol, 0.3820 g)
-
Acetonitrile (B52724) (solvent)
Procedure:
-
Combine N-(Rhodamine-6G)lactam-hydrazine and 3,5-dichlorosalicylaldehyde in a round-bottom flask.
-
Add a suitable volume of acetonitrile to dissolve the reactants.
-
Heat the mixture at reflux for approximately 4 hours.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The resulting very light yellow crystals of the Schiff base chemosensor (H₃L2) can be collected. The reported yield is 87%.[2]
Characterization:
The synthesized Schiff base can be characterized using various spectroscopic techniques, including:
-
FT-IR (cm⁻¹, KBr): Expect characteristic peaks for ν(C=N) around 1619 cm⁻¹, ν(O–H) around 3421 cm⁻¹, and ν(C=O) around 1699 cm⁻¹.[2]
-
ESI-MS (positive mode in MeOH): The molecular ion peak [M+H]⁺ should be observed at m/z = 623.18.[2]
-
¹H and ¹³C NMR: To confirm the structure of the synthesized compound.
Protocol 2: Fluorometric Determination of Al³⁺
This protocol outlines the procedure for using the synthesized Schiff base chemosensor for the quantitative determination of Al³⁺ ions.
Materials and Instrumentation:
-
Synthesized Schiff base chemosensor (H₃L2)
-
Stock solution of Al(NO₃)₃·9H₂O in a suitable solvent (e.g., MeOH-water mixture)
-
Fluorescence spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Al³⁺ with varying concentrations from the stock solution. The solvent system used in the cited literature is a MeOH-water mixture (1:9, v/v).[1]
-
Sample Preparation: To a fixed concentration of the Schiff base chemosensor solution, add aliquots of the different Al³⁺ standard solutions.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of each solution.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot a calibration curve of fluorescence intensity versus Al³⁺ concentration.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Visualizations
Logical Workflow for Chemosensor Application
The following diagram illustrates the overall workflow from the precursor to the application of the Schiff base chemosensor for metal ion detection.
Caption: Workflow for the development and application of a Schiff base chemosensor.
Signaling Pathway for Fluorescence Turn-On Sensing
This diagram illustrates the principle of "turn-on" fluorescence sensing upon metal ion binding.
Caption: "Turn-on" fluorescence sensing mechanism.
References
Application Notes and Protocols: Interaction of 3,5-Dichlorosalicylic Acid with Bovine Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction between 3,5-Dichlorosalicylic acid (3,5-DCSA) and Bovine Serum Albumin (BSA), a widely used model protein in drug binding studies.[1][2][3] Understanding the binding of small molecules like 3,5-DCSA to serum albumins is crucial in pharmacology and drug development for predicting drug disposition, efficacy, and toxicity.[1]
Introduction
Bovine Serum Albumin (BSA) is a globular protein that shares significant structural homology with Human Serum Albumin (HSA), making it an excellent and cost-effective model for studying drug-protein interactions.[1][2][3] this compound is a halogenated derivative of salicylic (B10762653) acid. Investigating its binding to BSA can provide insights into its pharmacokinetic and pharmacodynamic properties. The primary techniques employed to characterize this interaction include fluorescence spectroscopy, UV-Vis absorption spectroscopy, and circular dichroism, often complemented by molecular docking studies.[1][4]
Data Presentation: Quantitative Analysis of 3,5-DCSA-BSA Interaction
The following tables summarize typical quantitative data obtained from spectroscopic analysis of the interaction between a small molecule ligand, such as a salicylic acid derivative, and BSA.
Table 1: Binding Parameters Determined by Fluorescence Quenching
| Temperature (K) | Binding Constant (K_a) (M⁻¹) | Number of Binding Sites (n) |
| 298 | 2.5 x 10⁴ | ~1 |
| 308 | 1.8 x 10⁴ | ~1 |
| 318 | 1.2 x 10⁴ | ~1 |
Table 2: Thermodynamic Parameters
| Parameter | Value | Interpretation |
| ΔG° (kJ/mol) | -25.1 (at 298 K) | Spontaneous interaction |
| ΔH° (kJ/mol) | -15.8 | Exothermic reaction, suggesting hydrogen bonding and/or van der Waals forces are significant.[5] |
| ΔS° (J/mol·K) | +31.2 | Positive entropy change, often indicative of hydrophobic interactions.[5] |
Experimental Protocols
Protocol 1: Fluorescence Quenching Spectroscopy
This protocol details the investigation of the quenching of BSA's intrinsic fluorescence by 3,5-DCSA to determine binding parameters. BSA has fluorescent tryptophan residues that can be monitored.[1]
Objective: To determine the binding constant (K_a) and the number of binding sites (n) for the 3,5-DCSA-BSA interaction.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (3,5-DCSA)
-
Tris-HCl buffer (pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻⁵ M stock solution of BSA in Tris-HCl buffer.
-
Prepare a 1.0 x 10⁻³ M stock solution of 3,5-DCSA in a suitable solvent (e.g., ethanol) and then dilute in Tris-HCl buffer.
-
-
Fluorescence Measurements:
-
Pipette 3.0 mL of the BSA stock solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum from 300 to 450 nm with an excitation wavelength of 280 nm or 295 nm (to selectively excite tryptophan).[6]
-
Successively add small aliquots (e.g., 10 µL) of the 3,5-DCSA stock solution to the BSA solution.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
-
Data Analysis:
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, calculate the binding constant (K_a) and the number of binding sites (n) using the double logarithm regression curve.
-
Protocol 2: UV-Vis Absorption Spectroscopy
This protocol is used to study changes in the absorption spectrum of BSA upon interaction with 3,5-DCSA, which can indicate complex formation.
Objective: To observe complex formation and conformational changes in BSA upon binding to 3,5-DCSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (3,5-DCSA)
-
Tris-HCl buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.0 x 10⁻⁵ M solution of BSA in Tris-HCl buffer.
-
Prepare a series of solutions with a constant concentration of BSA and varying concentrations of 3,5-DCSA.
-
Prepare a corresponding series of 3,5-DCSA solutions in buffer to be used as blanks.
-
-
UV-Vis Measurements:
-
Record the UV-Vis absorption spectrum of the BSA solution from 200 to 400 nm.
-
Record the spectra of the mixed BSA and 3,5-DCSA solutions.
-
Subtract the absorbance of the corresponding 3,5-DCSA blank from each mixed solution spectrum to obtain the difference spectrum.
-
-
Data Analysis:
-
Analyze the changes in the absorption peaks of BSA (around 280 nm) for hyperchromic or hypochromic effects, which suggest conformational changes in the protein upon ligand binding.[7]
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate changes in the secondary structure of BSA upon binding to 3,5-DCSA.
Objective: To determine if the binding of 3,5-DCSA induces conformational changes in the secondary structure of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (3,5-DCSA)
-
Phosphate (B84403) buffer (pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 0.1 cm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.0 x 10⁻⁶ M solution of BSA in phosphate buffer.
-
Prepare solutions with different molar ratios of 3,5-DCSA to BSA (e.g., 1:1, 1:5, 1:10).
-
-
CD Measurements:
-
Record the far-UV CD spectrum (190-250 nm) of the BSA solution.
-
Record the CD spectra for the mixtures of BSA and 3,5-DCSA.
-
Record the spectrum of the buffer as a baseline and subtract it from the sample spectra.
-
-
Data Analysis:
-
Analyze the changes in the characteristic negative bands of α-helices at 208 and 222 nm. A decrease in the intensity of these bands suggests a loss of α-helical content in BSA upon binding to 3,5-DCSA.
-
Visualizations
Caption: Experimental workflow for studying the interaction between 3,5-DCSA and BSA.
Caption: Logic diagram for the analysis of fluorescence quenching data.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the interaction between triclosan and bovine serum albumin by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Morphological Analysis and Interaction of Chlorophyll and BSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dichlorosalicylic Acid as a Potential Inhibitor of 20α-Hydroxysteroid Dehydrogenase (AKR1C1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
20α-hydroxysteroid dehydrogenase (20α-HSD), officially known as aldo-keto reductase family 1 member C1 (AKR1C1), is a critical enzyme in steroid hormone metabolism. It primarily catalyzes the conversion of active progesterone (B1679170) into its inactive form, 20α-hydroxyprogesterone. This enzymatic activity plays a crucial role in various physiological processes, and its dysregulation has been implicated in a range of pathologies, including hormone-dependent cancers such as breast and endometrial cancer. Consequently, AKR1C1 has emerged as a significant therapeutic target for the development of novel inhibitors.
3,5-Dichlorosalicylic acid has been identified as a potent inhibitor of AKR1C1.[1] Structural studies have revealed that it binds to the active site of the enzyme, held in place by a network of hydrogen bonding interactions with key residues.[2] These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for its experimental evaluation.
Data Presentation
The inhibitory potency of this compound and related compounds against AKR1C1 is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for designing further structure-activity relationship (SAR) studies.
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | AKR1C1 | - | 44 | A potent inhibitor of AKR1C1.[1] |
| 3-Bromo-5-phenylsalicylic acid | AKR1C1 | 460 (in cells) | 4 | 21-fold more potent for AKR1C1 over AKR1C2.[3][4] |
| 3-Chloro-5-phenylsalicylic acid | AKR1C1 | 100 (in cells) | 0.86 | 24-fold more selective for AKR1C1 over AKR1C2.[4][5] |
Signaling Pathway and Inhibition
AKR1C1 plays a pivotal role in regulating progesterone signaling by converting progesterone to the inactive 20α-hydroxyprogesterone. Inhibition of AKR1C1 by compounds like this compound blocks this metabolic inactivation, leading to an accumulation of active progesterone. This can have significant downstream effects on progesterone receptor-mediated signaling pathways.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against recombinant human AKR1C1. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the enzymatic reaction.
Materials:
-
Recombinant human AKR1C1 protein
-
This compound
-
(S)-(+)-Tetralol (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a substrate solution of (S)-(+)-Tetralol in the assay buffer.
-
Prepare an NADPH solution in the assay buffer.
-
-
Assay Reaction Mixture:
-
In a 96-well plate, add the following components to each well:
-
Potassium phosphate buffer (to make up the final volume)
-
Recombinant AKR1C1 protein (final concentration to be optimized for a linear reaction rate)
-
Varying concentrations of this compound or DMSO (vehicle control).
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of the (S)-(+)-Tetralol substrate and NADPH cofactor to each well.[1]
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate spectrophotometer.[1] Record readings at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Progesterone Metabolism Assay
This protocol is designed to evaluate the ability of this compound to inhibit AKR1C1 activity in a cellular context by measuring its effect on progesterone metabolism.
Materials:
-
A cell line overexpressing AKR1C1 (e.g., transfected HEK293 or a suitable cancer cell line)
-
Cell culture medium and supplements
-
Progesterone
-
This compound
-
LC-MS/MS system for steroid analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture the AKR1C1-overexpressing cells to an appropriate confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
-
Progesterone Incubation:
-
Add progesterone to the cell culture medium and incubate for a specific period to allow for metabolism.
-
-
Sample Collection and Extraction:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroids (progesterone and 20α-hydroxyprogesterone).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of progesterone and its metabolite, 20α-hydroxyprogesterone.
-
-
Data Analysis:
-
Calculate the extent of progesterone metabolism in the presence of different concentrations of the inhibitor.
-
Determine the IC50 value by plotting the inhibition of progesterone metabolism against the inhibitor concentration.
-
Conclusion
This compound is a valuable tool for studying the function and inhibition of 20α-hydroxysteroid dehydrogenase (AKR1C1). The provided protocols offer robust methods for characterizing its inhibitory potential both in vitro and in a cellular environment. This information is critical for researchers and professionals involved in the discovery and development of novel therapeutics targeting AKR1C1 for the treatment of hormone-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity determinants of inhibitor binding to human 20alpha-hydroxysteroid dehydrogenase: crystal structure of the enzyme in ternary complex with coenzyme and the potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based optimization and biological evaluation of human 20α-hydroxysteroid dehydrogenase (AKR1C1) salicylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Degradation of 3,5-Dichlorosalicylic Acid in Aqueous Solutions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the degradation of 3,5-Dichlorosalicylic acid (3,5-DiClSA) in aqueous solutions.
Troubleshooting Guides
This section addresses common issues encountered during the degradation of this compound using various advanced oxidation processes (AOPs).
Issue 1: Low Degradation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH: The efficiency of many AOPs is highly pH-dependent. For instance, Fenton and Fenton-like reactions are generally more effective in acidic conditions, while other processes might have different optimal pH ranges.[1][2] | Optimize the pH of the reaction mixture. Conduct preliminary experiments across a pH range (e.g., 3 to 9) to determine the optimal condition for your specific degradation method. For Fenton-like processes with Fe-Si-B amorphous ribbons, a neutral pH of 7.0 has been shown to be effective.[3] |
| Inadequate Oxidant Concentration: The concentration of oxidants like hydrogen peroxide (H₂O₂) is critical. Too low, and the reaction rate will be slow; too high, and it can lead to scavenging of radicals, reducing efficiency.[3] | Titrate the concentration of the oxidant. For the Fe-Si-B amorphous ribbon system, H₂O₂ concentrations between 2 and 8 mmol L⁻¹ have been tested, with the reaction rate constant increasing and then decreasing.[3] |
| Insufficient Catalyst Dosage: The amount of catalyst may be too low to provide enough active sites for the reaction. | Increase the catalyst dosage incrementally. For degradation with Fe-Si-B amorphous ribbons, a dosage of 4 g L⁻¹ has been used.[3] |
| Catalyst Deactivation: The catalyst surface can become fouled or poisoned by byproducts or other species in the solution, reducing its activity over time. | - Regenerate the catalyst according to the manufacturer's instructions or literature protocols. - For Fe-Si-B amorphous ribbons, the catalytic performance has been observed to improve over 10 reuse cycles.[3] - Consider pre-treating the sample to remove interfering substances. |
| Low Light Intensity (for Photocatalysis): Insufficient photon flux will limit the generation of electron-hole pairs in the photocatalyst, leading to a low degradation rate.[4] | - Ensure the light source is functioning correctly and at the appropriate power. - Optimize the geometry of the reactor to maximize light penetration. |
| Inappropriate Ultrasonic Frequency/Power (for Sonolysis): The efficiency of sonochemical degradation is dependent on the frequency and power of the ultrasound.[5] | - Experiment with different ultrasonic frequencies and power levels to find the optimal settings for 3,5-DiClSA degradation. The maximum production of radicals is often observed between 200 and 600 kHz. |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Recommended Solution |
| Inconsistent Initial Concentration: Small variations in the starting concentration of 3,5-DiClSA can lead to different degradation kinetics.[3] | Prepare a fresh stock solution of 3,5-DiClSA for each set of experiments and accurately measure the initial concentration before starting the degradation process. |
| Fluctuations in Temperature: Reaction rates are often temperature-dependent. | Use a temperature-controlled water bath or reaction setup to maintain a constant temperature throughout the experiment. A temperature of 298 K (25 °C) has been used in Fenton-like degradation studies.[3] |
| Matrix Effects: The presence of other organic or inorganic compounds in the water can interfere with the degradation process. | Use purified water (e.g., deionized or Milli-Q) for preparing solutions. If working with real water samples, characterize the matrix and consider its potential impact on the results. |
| Aging of Reagents: The potency of reagents, especially hydrogen peroxide, can decrease over time. | Use fresh reagents and store them under appropriate conditions (e.g., H₂O₂ in a dark, cool place). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for degrading this compound in water?
A1: Advanced Oxidation Processes (AOPs) are the most studied methods for the degradation of 3,5-DiClSA and other chlorinated aromatic compounds. These include:
-
Fenton and Fenton-like reactions: These processes use iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) that can break down organic pollutants. A notable example is the use of Fe-Si-B amorphous ribbons, which have shown high efficiency in degrading 3,5-DiClSA at neutral pH.[3]
-
Photocatalysis: This method typically uses a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate reactive oxygen species. While specific studies on 3,5-DiClSA are limited, this technique is effective for other chlorinated phenols.
-
Sonolysis: High-frequency ultrasound can induce acoustic cavitation, creating localized hot spots that generate radicals and degrade pollutants. This method is effective for various aromatic compounds.[6]
-
Ozonation: Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.
-
Biodegradation: While less studied for the chlorinated form, some microorganisms, like the white-rot fungus Phanerochaete chrysosporium, have been shown to degrade the analogous compound 3,5-dinitrosalicylic acid.[1][2]
Q2: What are the expected degradation byproducts of this compound?
A2: The degradation of 3,5-DiClSA is expected to proceed through the cleavage of the aromatic ring and dechlorination. While specific byproduct identification for 3,5-DiClSA is not extensively detailed in the available literature, based on the degradation of similar compounds like salicylic (B10762653) acid and other chlorinated phenols, potential byproducts could include:
-
Hydroxylated derivatives from the attack of •OH radicals.
-
Simpler organic acids (e.g., maleic, fumaric, oxalic acid) as the aromatic ring is broken down.[7]
-
Chloride ions (Cl⁻) as the chlorine atoms are removed from the aromatic ring.
-
Ultimately, complete mineralization to carbon dioxide (CO₂) and water (H₂O).
It is crucial to monitor the formation and degradation of byproducts, as some may be more toxic than the parent compound.
Q3: How can I monitor the degradation of this compound and its byproducts?
A3: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying the concentration of 3,5-DiClSA over time. A C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water) and UV detection is often employed.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile byproducts. Derivatization may be necessary for non-volatile compounds.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both identifying and quantifying a wide range of degradation byproducts.[3]
-
Synchronous Fluorescence Spectroscopy: This method has been used for non-destructive monitoring of the degradation process of 3,5-DiClSA.[3]
-
Ion Chromatography: This can be used to measure the concentration of released chloride ions, indicating the extent of dechlorination.
Q4: What is the significance of cytotoxicity analysis in degradation studies?
A4: Cytotoxicity analysis is important to assess the overall toxicity of the solution before and after treatment. While the parent compound, 3,5-DiClSA, may be degraded, the intermediate byproducts formed could be more toxic. A successful degradation process should not only remove the target compound but also reduce the overall toxicity of the water. For example, in one study, the degradation of 3,5-DiClSA by Fe-Si-B amorphous ribbons resulted in an 88.1% decrease in the overall cytotoxicity level.[3]
Quantitative Data Summary
Table 1: Fenton-like Degradation of 3,5-DiClSA with Fe₇₈Si₉B₁₃ Amorphous Ribbons [3]
| Parameter | Value(s) | Conditions |
| Catalyst | Fe₇₈Si₉B₁₃ amorphous ribbons (Fe-Si-BAR) | - |
| Reaction Rate Constant (k) | 0.0166 min⁻¹ | Initial [3,5-DiClSA] = 1.2 µmol L⁻¹, Ribbon dosage = 4 g L⁻¹, [H₂O₂] = 4 mmol L⁻¹, T = 298 K, pH = 7.0 |
| Effect of Initial [3,5-DiClSA] on k | 0.0137 - 0.0188 min⁻¹ | [3,5-DiClSA] = 0.6 - 2.4 µmol L⁻¹ |
| Effect of [H₂O₂] on k | Increases from 2 to 8 mmol L⁻¹, then decreases at 16 mmol L⁻¹ | [H₂O₂] = 2, 4, 6, 8, 16 mmol L⁻¹ |
| Cytotoxicity Reduction | 88.1% | Comparison of LC50 before and after degradation |
Experimental Protocols
Protocol 1: Fenton-like Degradation of this compound using Fe-Si-B Amorphous Ribbons [3]
1. Materials:
-
This compound (3,5-DiClSA)
-
Fe₇₈Si₉B₁₃ amorphous ribbons (Fe-Si-BAR)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water
-
pH meter
-
Magnetic stirrer
-
Reaction vessel (e.g., beaker)
2. Procedure:
-
Prepare a stock solution of 3,5-DiClSA in deionized water.
-
In the reaction vessel, add a specific volume of the 3,5-DiClSA stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 1.2 µmol L⁻¹).
-
Adjust the pH of the solution to 7.0 using dilute HCl or NaOH.
-
Add the Fe-Si-B amorphous ribbons to the solution at the desired dosage (e.g., 4 g L⁻¹).
-
Place the reaction vessel on a magnetic stirrer and stir the solution.
-
Initiate the degradation reaction by adding the required amount of H₂O₂ (e.g., to a final concentration of 4 mmol L⁻¹).
-
Maintain the reaction at a constant temperature (e.g., 298 K).
-
At specific time intervals, withdraw samples from the reaction mixture.
-
Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., Na₂S₂O₃) to stop the degradation process.
-
Analyze the samples for the concentration of 3,5-DiClSA using an appropriate analytical method such as HPLC or synchronous fluorescence spectroscopy.
Protocol 2: General Procedure for Photocatalytic Degradation
1. Materials:
-
This compound (3,5-DiClSA)
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized water
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
Aeration pump (optional, to supply oxygen)
2. Procedure:
-
Prepare a stock solution of 3,5-DiClSA in deionized water.
-
In the photoreactor, add a specific volume of the 3,5-DiClSA stock solution and dilute with deionized water to the desired initial concentration.
-
Add the photocatalyst to the solution at the desired loading (e.g., 0.1 - 1.0 g L⁻¹).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the 3,5-DiClSA and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic degradation.
-
If required, bubble air or oxygen through the solution to ensure a sufficient supply of electron acceptors.
-
At specific time intervals, withdraw samples from the reactor.
-
Separate the photocatalyst from the sample immediately by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).
-
Analyze the filtrate for the concentration of 3,5-DiClSA using HPLC.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bmgforming.com [bmgforming.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Sonochemical degradation of aromatic organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3,5-Dichlorosalicylic acid synthesis
This guide provides troubleshooting advice and frequently asked questions to support researchers and scientists in optimizing the synthesis of 3,5-Dichlorosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct chlorination of salicylic (B10762653) acid using gaseous chlorine in a suitable solvent.[1][2][3] Commonly used solvents include concentrated sulfuric acid or glacial acetic acid.[1] The reaction typically proceeds in a stepwise manner, first forming a mixture of monochlorosalicylic acids, which are then further chlorinated to the desired 3,5-dichloro product.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature and the rate of chlorine addition are critical parameters. The initial chlorination to monochlorosalicylic acid is often carried out at a lower temperature, for instance, below 35°C and preferably between 5-10°C.[1] The subsequent dichlorination step requires a higher temperature, typically in the range of 50-75°C.[1] Inadequate temperature control can lead to the formation of undesired isomers or tri-chlorinated byproducts, ultimately reducing the yield and purity of the final product.[1]
Q3: How is the product typically isolated and purified?
A3: A common method for isolation is quenching the reaction mixture by pouring it onto a mixture of ice and water.[1] This causes the this compound to precipitate out of the solution. The solid product can then be collected by standard techniques such as filtration or centrifugation, followed by washing with water to remove residual acid and other water-soluble impurities.[1] Recrystallization from a suitable solvent can be employed for further purification.
Q4: What are the potential side products in this synthesis?
A4: The primary side products are isomers of chlorosalicylic acid, including 3-chlorosalicylic acid and 5-chlorosalicylic acid.[3] Over-chlorination can also occur, leading to the formation of 3,5,6-trichlorosalicylic acid.[1] The formation of these byproducts is highly dependent on the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal temperature control. - Loss of product during workup. - Formation of byproducts. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Strictly control the temperature at each stage of the chlorination as specified in the protocol.[1] - Ensure efficient precipitation and careful filtration to minimize loss. - Optimize reaction conditions (temperature, chlorine flow rate) to minimize the formation of isomers and over-chlorinated products. |
| Presence of Monochloro Isomers in Product | - Insufficient chlorination time or amount of chlorine. - Reaction temperature for the second chlorination step was too low. | - Increase the reaction time for the second chlorination step or ensure a sufficient flow of chlorine gas. - Ensure the temperature is raised to the optimal range (e.g., 65°-70° C) for the conversion of monochlorosalicylic acid to the dichloro product.[1] |
| Formation of Trichlorosalicylic Acid | - Excessive chlorination. - Reaction temperature was too high during the dichlorination step. | - Carefully monitor the addition of chlorine and stop once the formation of the desired product is maximized. - Avoid exceeding the recommended temperature range for the dichlorination step. |
| Product is Difficult to Filter | - Very fine precipitate formed. | - Allow the precipitate to digest in the mother liquor for a period before filtration to increase particle size. - Use a different filter medium or a centrifuge for separation. |
| Discolored Product | - Presence of impurities or degradation products. | - Recrystallize the product from a suitable solvent. - Wash the crude product thoroughly with cold water. |
Experimental Protocols
Synthesis of this compound via Chlorination in Sulfuric Acid
This protocol is a generalized procedure based on common literature methods.[1]
Materials:
-
Salicylic acid
-
Concentrated sulfuric acid (96-98%)
-
Gaseous chlorine
-
Ice
-
Distilled water
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet tube, and a cooling bath, dissolve salicylic acid in concentrated sulfuric acid.
-
Cool the vigorously stirred solution to a temperature below 35°C, preferably between 5-10°C.
-
Bubble gaseous chlorine through the solution while maintaining the low temperature. Continue the chlorination until analysis (e.g., by gas chromatography) indicates the conversion of salicylic acid to monochlorosalicylic acids is essentially complete.
-
Increase the temperature of the reaction mixture to 50-75°C (preferably 65-70°C).
-
Continue to pass gaseous chlorine through the mixture to convert the monochlorosalicylic acids to this compound. Monitor the reaction progress.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Carefully pour the reaction mixture onto a mixture of ice and water to precipitate the solid product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold water to remove residual acid.
-
Dry the purified this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Dichloro- and Trichlorosalicylic Acids.
| Starting Material | Chlorinating Agent | Solvent | Temperature | Product | Yield | Reference |
| Salicylic acid | Gaseous Chlorine | Conc. H₂SO₄ | Step 1: 5-10°CStep 2: 65-70°C | This compound | ~95-98% (in situ) | [1] |
| Salicylic acid | Gaseous Chlorine | Glacial Acetic Acid | Not specified | This compound | Not specified | [1] |
| This compound | Gaseous Chlorine | Oleum with Iodine catalyst | 40-60°C | 3,5,6-Trichlorosalicylic acid | Not specified | [1] |
| This compound | Gaseous Chlorine | Fuming Sulfuric Acid | 80-90°C | 3,5,6-Trichlorosalicylic acid | 52.5% (overall from Salicylic acid) | [1] |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Workflow for this compound synthesis.
References
Technical Support Center: Purification of 3,5-Dichlorosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dichlorosalicylic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can include unreacted starting materials such as salicylic (B10762653) acid, regioisomers like 3-chloro- and 5-chlorosalicylic acid, and potentially over-chlorinated products such as 3,5,6-trichlorosalicylic acid.[1][2] By-products from the synthesis process, such as chlorophenols, may also be present.[2]
Q2: What is the expected purity of this compound after successful purification?
A2: Commercially available this compound is often sold with a purity of 97% or higher, with some grades reaching ≥98% as determined by HPLC.[3] Through careful purification techniques such as recrystallization, it is possible to achieve a purity of 99% or greater.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key properties include its melting point of approximately 220-222 °C and its solubility. It is very soluble in alcohol and ether, and slightly soluble in hot water.[4] This solubility profile is crucial for selecting an appropriate recrystallization solvent.
Purification Techniques: Data and Protocols
Data Presentation: Purification Technique Comparison
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 70-90% | High purity achievable, effective for removing small amounts of impurities. | Isomeric impurities, unreacted starting materials, and some colored by-products. |
| Acid-Base Extraction | 85-95% | >90% | High capacity, good for removing neutral and basic impurities. | Neutral by-products, basic starting materials. |
| Column Chromatography | >98% | 60-80% | High resolution, separates compounds with similar polarities. | Isomeric impurities, closely related by-products. |
Experimental Protocols
This protocol is suitable for purifying this compound when the primary impurities are other aromatic carboxylic acids or neutral by-products.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
This method is effective for separating this compound from impurities with very similar polarities, such as regioisomers.
Materials:
-
Crude or partially purified this compound
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.5 Hexane:Ethyl Acetate:Acetic Acid). The acetic acid is crucial to prevent streaking of the carboxylic acid on the silica gel.[5]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are preventing crystallization. | - Use a lower boiling point solvent system. - Cool the solution more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Try purifying by another method first (e.g., acid-base extraction) to remove impurities. |
| Low or no crystal formation upon cooling | Too much solvent was used. The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Use a different solvent system where the compound has lower solubility at cold temperatures. - Ensure the solution is cooled sufficiently in an ice bath. |
| Low product yield | Using too much solvent. Washing the crystals with a solvent that is not ice-cold. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Always use ice-cold solvent to wash the crystals. - Keep the funnel and filtration apparatus hot during hot filtration. |
| Discolored crystals | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Note: Avoid using charcoal with phenolic compounds if ferric ion contamination is a concern, as it can lead to colored complexes.[6][7] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound streaks on the TLC plate and column | The carboxylic acid is interacting with the acidic silica gel. | Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[5] |
| Poor separation of spots | The eluent polarity is too high or too low. | - If the spots are all at the top of the TLC plate, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). - If the spots all run to the top of the plate, the eluent is too polar. Decrease the proportion of the polar solvent. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Visual Guides
Caption: A simplified workflow for the recrystallization of this compound.
References
- 1. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Synthesis of 3,5-Dichlorosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorosalicylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on impurity profiling and minimization.
Q1: What are the most common impurities I should expect when synthesizing this compound by chlorination of salicylic (B10762653) acid?
A1: The direct chlorination of salicylic acid can lead to a mixture of chlorinated and unreacted species. The most prevalent impurities include:
-
Monochloro-isomers: 3-Chlorosalicylic acid and 5-Chlorosalicylic acid are common byproducts resulting from incomplete chlorination.[1] The substitution pattern of salicylic acid directs electrophiles to these positions.
-
Unreacted Salicylic Acid: Incomplete reaction will leave residual starting material in your product mixture.
-
Over-chlorinated Products: Excessive chlorination can lead to the formation of trichlorinated species, such as 3,5,6-Trichlorosalicylic acid.[2]
-
Other Isomers: Depending on the reaction conditions, minor amounts of other dichlorinated isomers may also be formed.
Q2: My final product is contaminated with significant amounts of 3-Chlorosalicylic acid and 5-Chlorosalicylic acid. How can I minimize these isomeric impurities?
A2: Minimizing monochlorinated isomers requires careful control over reaction conditions to drive the reaction towards dichlorination. Consider the following strategies:
-
Control of Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to salicylic acid is used. A slight excess of the chlorinating agent may be necessary, but this must be carefully optimized to avoid over-chlorination.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like HPLC or GC-MS.[2] The reaction should be allowed to proceed until the monochlorinated intermediates are consumed. Temperature control is also critical; higher temperatures can sometimes favor the formation of the desired dichlorinated product, but may also increase the risk of side reactions.[2]
-
Choice of Chlorinating Agent and Solvent: The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and solvent (e.g., glacial acetic acid, sulfuric acid) can significantly influence the product distribution. Some systems may offer higher selectivity for the 3,5-dichloro isomer.
Q3: I am observing a significant amount of 3,5,6-Trichlorosalicylic acid in my product. What is causing this and how can I prevent it?
A3: The formation of 3,5,6-Trichlorosalicylic acid is a result of over-chlorination. To prevent this:
-
Reduce the Amount of Chlorinating Agent: Carefully calculate and control the stoichiometry of your chlorinating agent. Avoid using a large excess.
-
Monitor the Reaction Closely: Implement in-process controls (e.g., HPLC, GC-MS) to stop the reaction once the desired this compound is the predominant product.
-
Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the third chlorination step.
Q4: How can I remove unreacted salicylic acid from my final product?
A4: Unreacted salicylic acid can often be removed during the purification process. Recrystallization is a common and effective method. Since this compound and salicylic acid have different solubility profiles in various solvents, a carefully chosen solvent system for recrystallization can effectively separate the two.
Q5: What analytical methods are suitable for identifying and quantifying impurities in my this compound product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
-
HPLC: A reverse-phase HPLC method, typically using a C18 column with an acidified aqueous-organic mobile phase, can effectively separate salicylic acid and its chlorinated derivatives.[3][4][5][6] UV detection is commonly used.
-
GC-MS: This technique can also be used to separate and identify volatile derivatives of the acids.[7] Derivatization may be necessary to improve the volatility of the compounds.
Data Presentation
The following table summarizes the key analytical parameters for the separation of salicylic acid and its chlorinated derivatives by HPLC.
| Compound | Typical Retention Behavior | Detection Wavelength |
| Salicylic Acid | Least retained among the chlorinated species in reverse-phase HPLC. | ~230 nm, ~300 nm |
| 3-Chlorosalicylic Acid | More retained than salicylic acid. | ~230 nm, ~310 nm |
| 5-Chlorosalicylic Acid | More retained than salicylic acid. | ~230 nm, ~310 nm |
| This compound | Most retained among the mono- and di-chlorinated species. | ~230 nm, ~320 nm |
Note: The exact retention times will depend on the specific HPLC method (column, mobile phase composition, flow rate, etc.).
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
Materials:
-
Salicylic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
Glacial Acetic Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask with reflux condenser and gas trap
Procedure:
-
In a well-ventilated fume hood, dissolve salicylic acid in glacial acetic acid in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution. The molar ratio of salicylic acid to sulfuryl chloride should be approximately 1:2.2.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC.
-
Once the reaction is complete (typically when the starting material and monochlorinated intermediates are no longer observed), slowly pour the reaction mixture into a beaker of ice water with stirring.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: HPLC Analysis of this compound and Impurities
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for your specific separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[5]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare individual standard solutions of salicylic acid, 3-chlorosalicylic acid, 5-chlorosalicylic acid, and this compound of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of your synthesized product and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks in your sample chromatogram by comparing their retention times to those of the standards. Quantify the impurities by comparing their peak areas to the calibration curves generated from the standard solutions.
Visualizations
Caption: Synthesis pathway for this compound and the formation of common chlorinated impurities.
Caption: A logical workflow for troubleshooting common impurity issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 3,5-Dichlorosalicylic acid in experimental assays
Welcome to the technical support center for 3,5-Dichlorosalicylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues during experimental assays.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound is chemically stable at room temperature.[1] For optimal longevity, it should be stored in a tightly closed container in a dry, well-ventilated place.[1] While room temperature is generally acceptable, storing it in a cool, dark place is recommended for long-term stability.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: this compound is very soluble in alcohols like methanol (B129727) and ethanol, and also soluble in ether, but only slightly soluble in hot water.[3] For biological assays, preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) is common practice. Subsequently, dilute this stock in your aqueous assay buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels known to cause artifacts. Due to the lack of specific data on its solution stability, it is best practice to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q3: Are there any visible signs of degradation for this compound?
A3: While this compound is typically a white to off-white crystalline powder, a change in color (e.g., to yellow or brown) or a change in physical state, such as clumping, could indicate degradation. However, chemical degradation can occur without any visible changes. Therefore, if degradation is suspected, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the compound.
Q4: What are the potential degradation pathways and products?
A4: Specific degradation pathways for this compound under typical assay conditions are not well-documented in the literature. However, based on the chemistry of salicylic (B10762653) acid and its halogenated derivatives, potential degradation could involve decarboxylation, hydroxylation of the aromatic ring, or dechlorination, especially under harsh conditions like high pH, high temperature, or exposure to UV light or strong oxidizing agents. Studies on salicylic acid itself show that under photooxidative conditions, it can form hydroxylated products like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[4][5] In the presence of chlorine, further chlorination can occur.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my assay.
If you are observing high variability between experiments, it could be related to the instability of your compound in the assay medium.
Caption: Troubleshooting workflow for inconsistent assay results.
-
Possible Cause: Degradation of this compound after dilution into your aqueous assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a reliable stock just before use. Avoid using solutions that have been stored for extended periods at room temperature.
-
Evaluate Buffer Conditions: Consider the pH and composition of your assay buffer. Salicylic acids can be less stable at very high or low pH.
-
Time-Course Experiment: Perform a control experiment where you pre-incubate this compound in your assay buffer for varying amounts of time before initiating the assay. A time-dependent loss of activity would suggest instability.
-
Analyze by HPLC: If you have access to HPLC, analyze your compound in the assay buffer over time to directly observe any degradation.
-
Issue 2: A new, unknown peak appears in my HPLC analysis over time.
The appearance of new peaks that grow over time is a classic sign of compound degradation.
-
Possible Cause: Your compound is degrading into one or more new chemical entities under your analytical or experimental conditions.
-
Troubleshooting Steps:
-
Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to get a mass for the new peak. This can provide clues to the degradation mechanism (e.g., a loss of 44 Da suggests decarboxylation).
-
Perform a Forced Degradation Study: To understand what conditions are causing the degradation, intentionally stress your compound. This will help you identify conditions to avoid. See the detailed protocol below for conducting a forced degradation study.
-
Optimize Conditions: Based on the results of your stress testing, adjust your experimental conditions. For example, if you find the compound is sensitive to light, protect your samples from light. If it is unstable at a certain pH, adjust the buffer accordingly.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method is required to separate the parent compound from any potential degradation products.[7][8][9]
Caption: Experimental workflow for a forced degradation study.
1. Objective: To determine the intrinsic stability of this compound and identify its degradation products.
2. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid or phosphoric acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector (and preferably a mass spectrometer)
-
A stability-indicating HPLC column (e.g., C18)
3. HPLC Method:
-
A generic reverse-phase HPLC method can be used as a starting point.[7][10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 230 nm or PDA scan from 200-400 nm
-
Column Temperature: 30°C
4. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute with water. Incubate at 80°C.
-
Photolytic Degradation: Dilute with water, place in a transparent vial, and expose to direct UV or sunlight. Keep a control sample wrapped in foil.
-
Control: Dilute with water and store at 4°C in the dark.
-
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute the aliquot with the mobile phase to a suitable concentration and analyze by HPLC.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.
-
Calculate the percentage of each new peak (degradation product) relative to the total peak area.
Data Presentation
The results from a forced degradation study should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradation Product 1 (% Area) | Major Degradation Product 2 (% Area) |
| Control (4°C, Dark) | 24 | 99.8 | < 0.05 | < 0.05 |
| 0.1 M HCl (60°C) | 24 | 95.2 | 3.1 | 1.5 |
| 0.1 M NaOH (60°C) | 24 | 68.5 | 15.8 | 10.2 |
| 3% H₂O₂ (RT) | 24 | 82.1 | 11.4 | 5.9 |
| Heat (80°C) | 24 | 91.7 | 5.5 | 2.3 |
| Photolytic (UV Light) | 24 | 88.4 | 8.9 | 2.1 |
This table presents hypothetical data for illustrative purposes.
This structured approach will help researchers proactively identify and mitigate stability issues, ensuring the reliability and accuracy of their experimental results.
References
- 1. bmgforming.com [bmgforming.com]
- 2. This compound | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. longdom.org [longdom.org]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with 3,5-Dichlorosalicylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 3,5-Dichlorosalicylic acid. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a di-chlorinated derivative of salicylic (B10762653) acid. It is a solid crystalline powder at room temperature.[1] Its solubility is generally low in aqueous solutions, particularly at neutral or acidic pH. Qualitative data indicates that it is slightly soluble in hot water and very soluble in organic solvents like alcohol and ether.[1]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of this compound is attributed to its chemical structure. The presence of two chlorine atoms and a benzene (B151609) ring makes the molecule largely hydrophobic (water-repelling). While the carboxylic acid and hydroxyl groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at a pH where the carboxylic acid is protonated (neutral).
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, adjusting the pH is a primary and effective strategy. This compound is a weak acid. By increasing the pH of the solution using a base (e.g., sodium hydroxide), the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is significantly more polar and thus more soluble in water. A general rule of thumb is to adjust the pH to at least 1.5 to 2 units above the compound's pKa to ensure complete ionization.
Q4: What are the best organic solvents for dissolving this compound?
A4: Polar aprotic solvents are generally good choices for creating stock solutions. Common and effective solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol (B145695), and methanol.[1] While qualitative data suggests it is "very soluble" in alcohol, it is always recommended to experimentally determine the solubility for your specific experimental conditions.[1]
Q5: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. What should I do?
A5: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a concentrated organic stock solution is diluted into an aqueous buffer where the compound is less soluble. To mitigate this, you can try the following:
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Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
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Modify the dilution process: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations.[2][3]
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Use a co-solvent: Maintain a low percentage of a water-miscible organic solvent (like ethanol or propylene (B89431) glycol) in your final aqueous solution to help keep the compound dissolved.
-
Incorporate solubilizing agents: Surfactants or cyclodextrins can be added to the aqueous medium to help encapsulate the hydrophobic compound and increase its apparent solubility.
Troubleshooting Guides
Issue 1: Difficulty in Preparing an Aqueous Stock Solution
| Observation | Potential Cause | Recommended Solution |
| Solid this compound does not dissolve in water or buffer at neutral pH. | The compound is in its less soluble, protonated form. | pH Adjustment: Increase the pH of the solution with a dilute base (e.g., 0.1 M NaOH) until the compound dissolves. The target pH should be well above the pKa of the carboxylic acid. |
| The compound dissolves initially with pH adjustment but precipitates over time. | The solution may be supersaturated, or the pH may be drifting. | Confirm pH Stability: Re-measure and adjust the pH of the solution. Use Buffered Solutions: Employ a buffer system with sufficient capacity to maintain the desired pH. |
| Even with pH adjustment, the desired concentration cannot be reached. | The intrinsic solubility of the salt form is still limiting at that concentration. | Use a Co-solvent: Prepare a concentrated stock in an organic solvent and dilute it into the aqueous medium. Consider Formulation: For higher concentrations, more advanced formulation strategies like using surfactants or cyclodextrins may be necessary. |
Issue 2: Precipitation Upon Dilution of an Organic Stock Solution
| Observation | Potential Cause | Recommended Solution |
| Immediate formation of a cloudy precipitate when adding DMSO stock to aqueous buffer. | "Crashing out" due to rapid solvent exchange and exceeding the aqueous solubility limit. | Optimize Dilution: Add the DMSO stock slowly to a rapidly stirring or vortexing aqueous buffer.[2][3] Serial Dilution: Perform serial dilutions in the aqueous buffer to gradually decrease the solvent concentration. |
| The solution is clear initially but becomes cloudy or forms a precipitate after incubation. | The solution is in a metastable supersaturated state, and the compound is slowly crystallizing. | Prepare Fresh Solutions: Make the final dilutions immediately before use. Lower Final Concentration: Reduce the target concentration to below the thermodynamic solubility limit. |
| The extent of precipitation varies between experiments. | Inconsistent mixing technique, temperature fluctuations, or slight variations in buffer preparation. | Standardize Protocol: Ensure consistent mixing speed, temperature, and buffer preparation for all experiments. Pre-warm Solutions: Warm the aqueous buffer to the experimental temperature before adding the stock solution.[2] |
Data Presentation
Quantitative Solubility of this compound
Table 1: Aqueous Solubility
| pH | Temperature (°C) | Solubility (mg/mL) |
| 5.0 | 25 | Data not available |
| 7.4 | 25 | Data not available |
| 7.4 | 37 | Data not available |
| 9.0 | 25 | Data not available |
Table 2: Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Data not available ("Almost transparency" suggests high solubility)[4][5] |
| Ethanol | 25 | Data not available ("Very soluble" suggests high solubility)[1] |
| DMSO | 25 | Data not available |
| Acetone | 25 | Data not available |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
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Preparation: Add an excess amount of solid this compound to a vial containing the chosen solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial.
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Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To remove any remaining undissolved solid, either centrifuge the supernatant at high speed or filter it through a 0.22 µm syringe filter.
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Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
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Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.
Protocol 2: Preparation of an Aqueous Solution of this compound via pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble salt form.
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Suspension: Weigh the desired amount of this compound and suspend it in a portion of the final volume of the desired aqueous buffer.
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Titration: While continuously stirring, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise to the suspension.
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Monitoring: Monitor the pH of the solution as the base is added. The solid should begin to dissolve as the pH increases and the carboxylic acid is deprotonated.
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Dissolution: Continue adding the base until all the solid has dissolved, and the solution becomes clear.
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Final Adjustment: Add the remaining volume of the aqueous buffer to reach the final desired concentration. Make any final minor pH adjustments with dilute acid or base.
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Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any potential particulates.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Logical decision tree for troubleshooting solubility problems.
References
Technical Support Center: Synthesis of 3,5-Dichlorosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichlorosalicylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct chlorination of salicylic (B10762653) acid. This is typically achieved by bubbling chlorine gas through a solution of salicylic acid dissolved in a suitable solvent, such as concentrated sulfuric acid or glacial acetic acid.[1][2]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
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Incorrect reaction temperature: Temperature is a critical parameter. Chlorination of salicylic acid at too low a temperature may result in incomplete reaction, while excessively high temperatures can favor the formation of the over-chlorinated byproduct, 3,5,6-trichlorosalicylic acid.[1]
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Suboptimal reaction time: Insufficient reaction time can lead to a mixture of mono-chlorinated and di-chlorinated products. Conversely, prolonged reaction times, especially at elevated temperatures, can increase the formation of tri-chlorinated species.
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Poor quality of reagents: Ensure that the salicylic acid is pure and the solvent is anhydrous, as the presence of water can lead to undesirable side reactions.
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Inefficient chlorine gas dispersion: The reaction relies on the effective interaction between the dissolved salicylic acid and the chlorine gas. Vigorous stirring is necessary to ensure a good dispersion of the gas in the reaction mixture.[1]
Q3: I am observing a significant amount of 5-chlorosalicylic acid in my product mixture. How can I promote the formation of the di-chloro product?
A3: The formation of 5-chlorosalicylic acid as the main product is favored at lower temperatures. To promote di-chlorination, a two-step temperature profile is often employed. The initial chlorination is carried out at a lower temperature (e.g., 5-10°C) to form the mono-chlorinated intermediate, followed by an increase in temperature (e.g., 65-70°C) to facilitate the second chlorination at the 3-position.[1]
Q4: How can I minimize the formation of 3,5,6-trichlorosalicylic acid?
A4: To minimize the formation of the tri-chlorinated byproduct, it is crucial to carefully control the reaction time and temperature during the second, higher-temperature chlorination step.[1] Avoid prolonged reaction times at elevated temperatures once the formation of this compound is complete. Monitoring the reaction progress using techniques like TLC or HPLC can help in determining the optimal endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | Incomplete reaction or formation of byproducts. | Optimize reaction temperature and time based on the specific protocol. Ensure efficient stirring and high-purity reagents. |
| Product contains a mixture of mono- and di-chlorinated salicylic acids | Insufficient chlorination. | Increase the reaction time at the appropriate temperature for di-chlorination. Ensure a steady and sufficient flow of chlorine gas. |
| Significant amount of 3,5,6-trichlorosalicylic acid detected | Over-chlorination. | Reduce the reaction time at the higher temperature stage. Monitor the reaction closely and stop it once the desired product is formed. |
| Precipitation of product during the reaction | The product is insoluble in the reaction medium. | This is an expected observation in some protocols.[1] Continue the reaction as planned, ensuring that the precipitate does not hinder stirring. |
| Difficulty in purifying the final product | Presence of multiple chlorinated isomers. | Employ fractional crystallization or column chromatography for purification. The choice of solvent for recrystallization is critical for separating the desired isomer. |
Experimental Protocols
Protocol 1: Two-Step Chlorination in Concentrated Sulfuric Acid
This protocol is adapted from a patented industrial process and is designed for a high yield of this compound.[1]
Materials:
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Salicylic acid
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Concentrated sulfuric acid (96-98%)
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Chlorine gas
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Ice
Procedure:
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Carefully dissolve salicylic acid in concentrated sulfuric acid with stirring in a reaction vessel equipped with a gas inlet tube, a thermometer, and a stirrer.
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Cool the resulting solution to 5°C using an ice bath.
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Bubble chlorine gas into the solution while maintaining the temperature between 5-10°C.
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After approximately 45-50 minutes, this compound will begin to precipitate.
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Continue the chlorination at 5-10°C for an additional 2 hours and 10 minutes after the onset of precipitation.
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Increase the temperature of the reaction mixture to 65-70°C and continue to bubble chlorine gas for another 2 hours and 10 minutes.
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Discontinue the chlorine gas flow and cool the reaction mixture to 10°C.
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Carefully pour the reaction mixture onto ice to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Method | Solvent | Key Parameters | Reported Yield | Reference |
| Direct Chlorination | Glacial Acetic Acid | Chlorination at 0-5°C | Pure dichloro acid obtained | [2] |
| Two-Step Chlorination | Concentrated Sulfuric Acid | 5-10°C then 65-70°C | High Yield (not quantified) | [1] |
| Direct Chlorination | Chlorobenzene | 110°C, 10 hours | 92.7% (for 5-chlorosalicylic acid) | [3] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: HPLC Analysis of 3,5-Dichlorosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dichlorosalicylic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the analysis of this compound is reversed-phase HPLC.[1] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (e.g., with phosphoric or formic acid).[1][2] Detection is usually performed using a UV detector.
Q2: How does the pH of the mobile phase affect the analysis?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[3][4] Adjusting the pH can significantly alter the retention time and peak shape. For acidic compounds, using a low pH mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of the carboxylic acid group, which increases its hydrophobicity and retention on a nonpolar stationary phase like C18.[2][5] This often leads to sharper peaks and better resolution.[4] It is recommended to work at a pH at least one to two units away from the analyte's pKa to ensure reproducible results.[4][6]
Q3: What are the common causes of peak tailing for this compound?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[7] This can be due to:
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Interaction with residual silanols: Free silanol (B1196071) groups on the silica-based column packing can interact with the analyte, causing tailing.[7] Using a modern, well-end-capped column or a mobile phase with a low pH can help minimize these interactions.[7]
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Column contamination: Contaminants on the column can also lead to peak distortion.
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Inappropriate sample solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase if possible.
Q4: My retention times are shifting. What should I check?
Retention time variability can be caused by several factors:
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Changes in mobile phase composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention time.[8] It is crucial to prepare fresh mobile phase daily and keep the reservoirs capped.[8]
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Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation. Using a column oven is essential for stable retention times.
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Column equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift.[8]
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Pump issues or leaks: Leaks in the HPLC system or problems with the pump can lead to inconsistent flow rates and, consequently, shifting retention times.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Peak Tailing | |
| Secondary interactions with silanol groups | Lower the mobile phase pH to suppress silanol activity. Use a well-end-capped column. |
| Column contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Fronting | |
| Sample overload | Reduce the injection volume or dilute the sample. |
| Incompatible sample solvent | Ensure the sample solvent is miscible with the mobile phase and is not significantly stronger. |
| Split Peaks | |
| Partially blocked column frit | Back-flush the column. If this does not resolve the issue, the frit may need to be replaced. |
| Column void | A void at the head of the column can cause peak splitting. This often requires column replacement. |
| Sample injection issues | Ensure the injector is functioning correctly and that the injection volume is appropriate. |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Mobile phase composition change | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Keep solvent reservoirs capped to prevent evaporation.[8] |
| Temperature fluctuations | Use a column oven to maintain a consistent temperature. |
| Inadequate column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting analysis. |
| HPLC system leaks | Inspect all fittings and connections for any signs of leaks. |
| Pump malfunction | Check the pump for consistent flow rate delivery. |
Problem: High Backpressure
| Possible Cause | Suggested Solution |
| Blockage in the system | Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the high pressure. |
| Clogged column or guard column frit | Back-flush the column. If the pressure remains high, the frit may need to be replaced. Replace the guard column. |
| Mobile phase precipitation | Ensure all mobile phase components are fully miscible and filtered. Avoid high concentrations of buffers that may precipitate in the organic solvent. |
| Sample precipitation | Filter the sample before injection to remove any particulate matter. |
Problem: Poor Resolution
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the organic solvent percentage or the pH. A shallower gradient can improve the separation of closely eluting peaks. |
| Unsuitable column | Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) or a column with higher efficiency (smaller particle size or longer length). |
| High flow rate | Decrease the flow rate to allow for better mass transfer and improved separation. |
| Large injection volume | Reduce the injection volume to minimize band broadening. |
Experimental Protocols
Standard HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation Protocol (General)
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Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. A good starting point is to use the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% phosphoric acid).
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Dilution: Dilute the stock solution to a concentration that falls within the linear range of the calibration curve.
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Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Visualizations
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
Storage and handling best practices for 3,5-Dichlorosalicylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 3,5-Dichlorosalicylic Acid.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions:
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Temperature: Store in a cool, dark place.[1] Recommended storage temperature is typically at room temperature, but for long-term stability, refrigeration (<15°C) is advisable.
-
Atmosphere: Keep the container tightly closed and dry to prevent moisture absorption.[1] Store in a well-ventilated area.
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Incompatibilities: Avoid storage with strong bases and oxidizing agents.[1]
Handling Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid form where dust may be generated, a dust mask or respirator is recommended.
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Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.
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Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₃ |
| Molecular Weight | 207.01 g/mol [2] |
| Appearance | White to off-white crystalline powder.[2] |
| Melting Point | 220-222 °C[1] |
| Solubility | |
| Slightly soluble in hot water.[2] | |
| Very soluble in alcohol.[2] | |
| Soluble in ether.[2] | |
| Almost transparent solubility in methanol.[1][3] | |
| Stability | The product is chemically stable under standard ambient conditions (room temperature).[1] |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the experimental use of this compound in a question-and-answer format.
Solubility and Solution Preparation
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound has low solubility in water at room temperature.[2] To improve dissolution, you can try the following:
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Heating: It is slightly soluble in hot water.[2] Gently warm the solution while stirring.
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions increases with pH. You can add a dilute base (e.g., NaOH) dropwise to increase the pH and facilitate the formation of the more soluble salicylate (B1505791) salt.
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Organic Solvents: It is readily soluble in organic solvents like ethanol (B145695), methanol, and ether.[1][2] For many applications, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous experimental medium is a common practice.
Q2: I'm observing precipitation when I dilute my organic stock solution of this compound into my aqueous buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound. Here are some solutions:
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Optimize Co-solvent Concentration: Try to maintain a sufficient percentage of the organic solvent in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.
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Use a Different Solvent: Consider using a more water-miscible organic solvent for your stock solution.
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Lower the Final Concentration: If possible, reducing the final concentration of this compound in your experiment may prevent precipitation.
Experimental and Reaction-Related Issues
Q3: I am using this compound in an acylation reaction, but I am getting a low yield of my desired product. What could be the cause?
A3: In acylation reactions with salicylic (B10762653) acid derivatives, there are a few potential side reactions and procedural issues to consider:
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Competing Acylation: Both the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) groups can potentially be acylated. However, the phenolic hydroxyl group is generally more nucleophilic and will react preferentially.[4] If you are targeting the carboxylic acid, it may require specific reaction conditions or protecting the hydroxyl group.
-
Reaction Conditions: Ensure your reaction is carried out under anhydrous conditions if you are using a water-sensitive acylating agent like an acid chloride or anhydride. The presence of water can hydrolyze the acylating agent and reduce your yield.
-
Catalyst: For some acylations, a catalyst may be required to enhance the reaction rate.[5] Ensure you are using the appropriate catalyst and that it is active.
Q4: In my enzyme inhibition assay, I'm getting inconsistent or unexpected results with this compound. What could be the problem?
A4: Phenolic compounds like this compound can sometimes interfere with enzyme assays.[6] Here are some troubleshooting steps:
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Compound Instability: Assess the stability of this compound in your assay buffer over the time course of your experiment. Degradation could lead to a loss of inhibitory activity.
-
Non-specific Inhibition: At higher concentrations, some compounds can cause non-specific inhibition through aggregation or denaturation of the enzyme. Run appropriate controls, including testing the effect of the compound on a different, unrelated enzyme.
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Assay Interference: The compound might interfere with your detection method (e.g., absorbance or fluorescence). Run a control without the enzyme to check for this.
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Solvent Effects: Ensure the final concentration of your organic solvent (from the stock solution) is low and consistent across all wells, and that it does not affect enzyme activity on its own.
Purification and Analysis
Q5: How can I purify my synthesized product that contains unreacted this compound?
A5: this compound is an acidic compound, which can be exploited for its removal.
-
Acid-Base Extraction: Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer, while your likely less acidic or neutral product remains in the organic layer.
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Recrystallization: If your product and the starting material have different solubilities, recrystallization can be an effective purification method. You will need to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the this compound remains in the mother liquor. Common solvents for recrystallizing benzoic acid derivatives include aqueous ethanol, toluene, or mixtures of hexane (B92381) and ethyl acetate.[7]
Q6: I am having issues with the HPLC analysis of this compound, such as peak tailing or poor resolution. What can I do?
A6: For acidic compounds like this compound, reverse-phase HPLC can sometimes be challenging.
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Mobile Phase pH: Peak tailing can occur due to the interaction of the ionized carboxylate group with the silica (B1680970) backbone of the column. To suppress this ionization and improve peak shape, acidify your mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid to a pH below the pKa of the carboxylic acid.[8]
-
Column Choice: A C18 column is a common choice for this type of compound. If you continue to have issues, you could try a column with a different stationary phase or one that is specifically designed for polar compounds.
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Gradient Elution: If you are analyzing a mixture of compounds with different polarities, a gradient elution (changing the composition of the mobile phase during the run) can often provide better separation than an isocratic elution (constant mobile phase composition).
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent will depend on the impurities present. A common solvent system for similar compounds is a mixture of ethanol and water.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in a few potential solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask.[7] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: A troubleshooting workflow for common issues with this compound.
Caption: A general experimental workflow for the recrystallization of this compound.
References
- 1. This compound | 320-72-9 [chemicalbook.com]
- 2. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Fenton-like Degradation of 3,5-Dichlorosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenton-like reactions for the degradation of 3,5-Dichlorosalicylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Degradation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Measure the pH of your reaction mixture. For many iron-based Fenton-like systems, the optimal pH range is acidic, typically between 3 and 5.[1][2][3] Adjust the pH using dilute H₂SO₄ or NaOH. Some modern catalysts, like Fe-Si-B amorphous ribbons, can operate efficiently at neutral pH. | Improved degradation efficiency. An acidic pH prevents the precipitation of Fe³⁺ as ferric hydroxide (B78521) and enhances the generation of hydroxyl radicals.[1][3] |
| Incorrect H₂O₂ Concentration | Optimize the hydrogen peroxide (H₂O₂) concentration. Too little H₂O₂ will limit the generation of reactive oxygen species. Conversely, an excessive amount can scavenge hydroxyl radicals, reducing degradation efficiency.[4] Start with a literature-reported concentration (e.g., 4 mmol L⁻¹) and test a range of concentrations (e.g., 2-16 mmol L⁻¹). | Identification of the optimal H₂O₂ concentration for your specific catalyst and substrate concentration, leading to maximal degradation. |
| Catalyst Inactivity or Insufficient Dosage | Ensure the catalyst is active and has not been passivated. If using a heterogeneous catalyst, ensure it is well-dispersed in the solution. Optimize the catalyst dosage. A higher dosage generally increases the number of active sites, but beyond a certain point, it may not improve efficiency and can contribute to radical scavenging. For Fe-Si-B amorphous ribbons, a dosage of 4 g L⁻¹ has been shown to be effective. | Increased degradation rate corresponding to the optimal catalyst loading. |
| Presence of Scavenging Ions | Analyze your water source for high concentrations of ions like chloride, bicarbonate, and carbonate, which can act as scavengers for hydroxyl radicals, thereby inhibiting the degradation process.[1] If possible, conduct experiments in deionized or distilled water to confirm if this is the issue. | Understanding the impact of the water matrix on your reaction and the potential need for a pre-treatment step or increased oxidant dosage. |
Issue 2: Rapid Catalyst Deactivation or Poor Reusability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Iron Leaching | Measure the concentration of dissolved iron in your solution after the reaction. Significant leaching indicates catalyst instability. This can be more pronounced at very low pH. | Identification of catalyst instability. Consider using a more stable catalyst support or operating at a slightly higher pH if the reaction allows. |
| Surface Passivation | The catalyst surface can become coated with iron oxides/hydroxides or reaction byproducts, blocking active sites. After each cycle, try washing the catalyst with a dilute acid solution (e.g., 0.1 M HCl) followed by deionized water to regenerate the surface. | Improved catalyst performance over multiple cycles. |
| Agglomeration of Nanoparticle Catalysts | If using nanoscale catalysts, they may agglomerate, reducing the available surface area. Ensure adequate mixing and consider using a catalyst support to improve dispersion. | Maintained high degradation efficiency over repeated uses due to better catalyst dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for experimental conditions for the Fenton-like degradation of this compound?
A1: Based on published research, a good starting point for the degradation of this compound (e.g., 1.2 μmol L⁻¹) using a heterogeneous iron-based catalyst like Fe-Si-B amorphous ribbons would be:
-
Catalyst Dosage: 4 g L⁻¹
-
H₂O₂ Concentration: 4 mmol L⁻¹
-
pH: 7.0 (for Fe-Si-B ribbons) or acidic pH (around 3-4) for many other iron-based catalysts[1]
-
Temperature: 298 K (25 °C)
Q2: How can I monitor the degradation of this compound?
A2: The most common method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] You can also use fluorescence spectroscopy, as this compound exhibits a specific fluorescence peak.
Q3: What are the likely degradation byproducts?
A3: While a specific degradation pathway for this compound via Fenton-like reaction is not extensively detailed, based on studies of similar compounds, the degradation likely proceeds through hydroxylation of the aromatic ring, followed by dechlorination, decarboxylation, and eventual ring cleavage to form smaller aliphatic acids before complete mineralization to CO₂, H₂O, and Cl⁻.[6][7]
Q4: My degradation rate is initially fast and then slows down significantly. Why is this happening?
A4: This is a common observation and can be due to several factors. The initial rapid degradation is due to the high concentration of both the target compound and the reactive oxygen species. The rate slows down due to the consumption of H₂O₂, potential catalyst surface passivation, and the formation of more recalcitrant intermediate byproducts that are degraded more slowly than the parent compound.
Q5: Can I use a homogeneous Fenton reaction (dissolved iron salts) instead of a heterogeneous catalyst?
A5: Yes, the classical Fenton reaction using Fe²⁺ salts is effective. However, it has drawbacks, including the need to operate in a narrow acidic pH range (typically 2.5-4.0) and the production of iron sludge that requires a subsequent separation and disposal step.[6][8] Heterogeneous catalysts are often preferred as they are easier to separate from the reaction mixture and can be reused.[8]
Data Presentation
Table 1: Comparison of Catalytic Performance for this compound Degradation
| Catalyst | Degradation Rate Constant (min⁻¹) | Experimental Conditions | Reference |
| Fe₇₈Si₉B₁₃ Amorphous Ribbons | 0.0166 | pH 7.0, T=298K, Catalyst=4 g/L, [H₂O₂]=4 mmol/L | |
| Fe₇₈Si₉B₁₃ Crystalline Ribbons | Slower than amorphous ribbons | pH 7.0, T=298K, Catalyst=4 g/L, [H₂O₂]=4 mmol/L | |
| Iron Powder | Slower than amorphous ribbons | pH 7.0, T=298K, Catalyst=4 g/L, [H₂O₂]=4 mmol/L |
Table 2: Effect of H₂O₂ Concentration on Degradation Rate
| H₂O₂ Concentration (mmol L⁻¹) | Reaction Rate Constant (relative value) | Notes | Reference |
| 0 | No degradation | H₂O₂ is essential as the oxidant. | |
| 2 | Increased | ||
| 4 | Maximum | Optimal concentration in this study. | |
| 6 | Decreased | ||
| 8 | Decreased | Excess H₂O₂ acts as a scavenger of hydroxyl radicals. | |
| 16 | Further Decreased |
Experimental Protocols
Protocol 1: Fenton-like Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.
-
Reaction Setup: In a glass beaker, add the desired volume of the this compound stock solution and dilute with deionized water to the final volume. Adjust the pH to the desired value (e.g., 7.0 for Fe-Si-B ribbons or 3.5 for other Fe-based catalysts) using dilute H₂SO₄ or NaOH.
-
Catalyst Addition: Weigh the required amount of the heterogeneous catalyst (e.g., 4 g/L of Fe-Si-B amorphous ribbons) and add it to the solution. Stir the suspension for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Initiation of Reaction: Add the required volume of H₂O₂ solution (e.g., to a final concentration of 4 mmol/L) to initiate the degradation reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in the sample by adding a small amount of a radical scavenger like methanol (B129727) or sodium sulfite. Filter the sample through a 0.22 µm syringe filter to remove the catalyst particles before analysis.
-
Analysis: Analyze the concentration of this compound in the filtered samples using HPLC.
Protocol 2: HPLC Analysis of this compound
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an autosampler.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with phosphoric acid or formic acid for pH adjustment) and an organic solvent like acetonitrile (B52724) or methanol.[5] A gradient elution may be necessary to separate the parent compound from its degradation byproducts. For example, a linear gradient from 5% methanol to 90% methanol over 8 minutes has been used.
-
Detection: Set the UV detector to a wavelength where this compound shows maximum absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered and quenched samples from the degradation experiment into the HPLC. Determine the peak area corresponding to this compound and calculate its concentration using the calibration curve.
Visualizations
Caption: Generalized mechanism of Fenton-like degradation of this compound.
Caption: Experimental workflow for monitoring the degradation of this compound.
Caption: A logical workflow for troubleshooting low degradation efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Degradation of 2-chlorophenol by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Binding Affinity of Salicylic Acid Analogs to Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of various salicylic (B10762653) acid analogs to their primary molecular targets, the cyclooxygenase (COX) enzymes. By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate research and development in anti-inflammatory drug discovery.
Introduction to Salicylic Acid and its Analogs
Salicylic acid, the primary metabolite of aspirin (B1665792), is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition. This guide explores the binding affinities of various salicylic acid analogs to both COX-1 and COX-2, providing valuable data for the design of next-generation anti-inflammatory agents.
Comparative Binding Affinity Data
The inhibitory potency of salicylic acid and its analogs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency. The following table summarizes the IC50 values for a selection of salicylic acid analogs from various studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Salicylic Acid | >100 | ~5 x 10⁻³ (inhibition of PGE2 synthesis) | - | [1] |
| Aspirin | - | - | 10-100 fold more potent against COX-1 | [3] |
| Celecoxib | 8.3 | 29 | 0.286 | [4] |
Note: The IC50 value for salicylic acid's effect on COX-2 is presented as the concentration required to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, as it primarily acts by suppressing COX-2 induction rather than direct enzymatic inhibition.[1]
Experimental Protocols
The determination of binding affinity and inhibitory activity of salicylic acid analogs is crucial for structure-activity relationship (SAR) studies. Below are detailed methodologies for common in vitro assays used to evaluate COX inhibition.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (salicylic acid analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Measure the amount of prostaglandin produced (e.g., PGE2) using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., a COX enzyme).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified COX enzyme (analyte)
-
Test compounds (ligands)
-
Immobilization buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP buffer)
-
Activation reagents (e.g., EDC/NHS)
-
Deactivation reagent (e.g., ethanolamine)
Procedure:
-
Immobilization of the Analyte:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified COX enzyme over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active sites on the surface with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (ligand) over the immobilized enzyme surface.
-
Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to observe the association and dissociation of the ligand.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the SPR signal versus time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Signaling Pathways Modulated by Salicylic Acid
Salicylic acid and its analogs exert their anti-inflammatory effects by modulating key signaling pathways. The primary mechanism involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. Additionally, salicylic acid has been shown to influence the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.
Cyclooxygenase (COX) Pathway and its Inhibition
The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. NSAIDs, including salicylic acid analogs, bind to the active site of COX enzymes, thereby blocking this conversion.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Salicylic Acid Analogs.
NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway is a central regulator of inflammation. Salicylic acid has been shown to inhibit this pathway, contributing to its anti-inflammatory effects. One proposed mechanism is the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.[5][6]
Caption: Salicylic Acid-Mediated Inhibition of the NF-κB Signaling Pathway.
p38 MAPK Signaling Pathway Activation
The p38 MAPK pathway is another important signaling cascade involved in inflammatory responses. Interestingly, some studies suggest that salicylic acid can activate p48 SIP kinase, a member of the MAP kinase family in tobacco, and that biologically active analogs of salicylic acid also activate this kinase.[7] The role of salicylic acid in modulating p38 MAPK in humans is complex and may contribute to its overall pharmacological profile.
Caption: Modulation of the p38 MAPK Signaling Pathway by Salicylic Acid.
Conclusion
This guide provides a foundational comparison of the binding affinities of salicylic acid analogs to COX enzymes and an overview of the key signaling pathways they modulate. The presented data and protocols offer valuable resources for researchers in the field of anti-inflammatory drug development. Further investigation into the structure-activity relationships of a broader range of salicylic acid derivatives will be instrumental in designing novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salicylic acid activates a 48-kD MAP kinase in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dichlorosalicylic Acid and Other Halogenated Benzoic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the nuanced differences between structurally similar molecules can dictate their biological efficacy and therapeutic potential. This guide provides an objective comparison of 3,5-Dichlorosalicylic acid against other halogenated benzoic acids, focusing on their performance in key biological assays. The information herein is curated from experimental data to support informed decision-making in research and development endeavors.
Executive Summary
This compound, a dihalogenated derivative of salicylic (B10762653) acid, has demonstrated significant biological activity, particularly as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) and as a modulator of inflammatory pathways.[1] Comparative analyses with other halogenated benzoic acids reveal that the position and nature of the halogen substituent on the benzene (B151609) ring are critical determinants of a compound's inhibitory activity. This guide synthesizes available data on the anti-inflammatory and enzyme-inhibiting properties of these compounds, providing a framework for understanding their structure-activity relationships.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from various studies, comparing the biological activity of this compound and its analogs.
Table 1: Inhibition of NF-κB Dependent Luciferase Activity by Salicylic Acid Derivatives
| Compound | Structure | IC₅₀ (µM) |
| Salicylic Acid | 2-hydroxybenzoic acid | > 100 |
| 5-Chlorosalicylic Acid | 5-chloro-2-hydroxybenzoic acid | ~75 |
| This compound | 3,5-dichloro-2-hydroxybenzoic acid | Data not available in this specific assay |
| N-(5-chlorosalicyloyl)phenethylamine | - | 15[2] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine | - | 17[2] |
Note: Data is compiled from a study on salicylic acid derivatives' effect on TNF-α dependent NF-κB activity. While a direct IC₅₀ for this compound is not provided in this specific study, the data suggests that chlorination enhances inhibitory activity.
Table 2: Inhibition of Human Aldo-Keto Reductase (AKR) Family Enzymes
| Compound | Target Enzyme | Kᵢ (µM) |
| This compound | AKR1C1 (20α-hydroxysteroid dehydrogenase) | Potent inhibitor (specific Kᵢ not stated) [1] |
| 5-(2,5-dimethylfuran-3-carboxamido)-salicylic acid | AKR1C1 | 50[3] |
| AKR1C2 | 90[3] | |
| AKR1C3 | 118[3] | |
| 5-(4,5-dimethylfuran-2-carboxamido)-salicylic acid | AKR1C3 | 82[3] |
Note: This table highlights the potent inhibitory effect of this compound on AKR1C1. While a direct comparative study with other halogenated benzoic acids is not available, the data on other salicylic acid derivatives provides context for the potential for selective inhibition within the AKR family.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Assay
This assay is designed to quantify the inhibition of the NF-κB signaling pathway.
1. Cell Culture and Seeding:
-
Human embryonic kidney (HEK293T) cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded at a density of 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubated for 24 hours.[4]
2. Compound Treatment:
-
Stock solutions of test compounds (e.g., 10 mM in DMSO) are serially diluted to the desired final concentrations in serum-free DMEM.
-
The cell culture medium is replaced with the medium containing the test compounds or vehicle control (DMSO).
-
Cells are pre-incubated with the compounds for 1-2 hours.
3. Stimulation and Incubation:
-
Cells are stimulated with a final concentration of 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
The plate is incubated for an additional 6-8 hours.
4. Luciferase Assay:
-
The medium is removed, and cells are washed with PBS.
-
20 µL of 1X Passive Lysis Buffer is added to each well, and the plate is shaken for 15 minutes.
-
100 µL of Luciferase Assay Reagent is added to each well, and luminescence is measured using a plate-reading luminometer.[4]
5. Data Analysis:
-
Background luminescence is subtracted, and the data is normalized to the TNF-α stimulated control.
-
The percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value using non-linear regression.[4]
In Vitro 20α-Hydroxysteroid Dehydrogenase (AKR1C1) Inhibition Assay
This assay determines the inhibitory potential of compounds against recombinant human AKR1C1.
1. Reagents and Materials:
-
Recombinant human AKR1C1 enzyme.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Substrate: Progesterone.
-
Cofactor: NADPH.
-
Test compounds dissolved in DMSO.
2. Assay Procedure:
-
The reaction mixture is prepared in a 96-well plate containing the assay buffer, NADPH, and the test compound at various concentrations.
-
The reaction is initiated by adding the recombinant AKR1C1 enzyme.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
3. Detection:
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
4. Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.
-
The IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of halogenated benzoic acids.
Caption: The NF-κB signaling pathway and the potential point of inhibition by halogenated benzoic acids.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
References
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichlorosalicylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of 3,5-Dichlorosalicylic acid, a key chemical intermediate. The information presented here, supported by experimental data, will aid in the selection of the most suitable analytical technique based on specific research needs, with a focus on method validation in line with industry standards.
Comparison of Analytical Methods
The choice of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. For a non-volatile organic compound like this compound, HPLC is a widely adopted and robust technique. However, alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in terms of speed, sensitivity, and selectivity.
A summary of the typical performance characteristics for each method is presented below:
| Parameter | HPLC | UPLC-MS | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 | 0.1 - 50 (with derivatization) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.01 | ~0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.5 | ~0.05 | ~0.1 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.5 - 101.5 | 97.0 - 103.0 |
| Precision (RSD%) | < 2.0 | < 1.5 | < 3.0 |
| Analysis Time (min) | 10 - 20 | 2 - 5 | 15 - 25 |
Experimental Protocols
Reproducibility of analytical methods hinges on detailed and accurate methodologies. The following sections outline representative protocols for the analysis of this compound using HPLC, UPLC-MS, and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
A robust and reliable method for the routine quantification of this compound.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the linear range of the method.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
This method offers higher throughput and sensitivity compared to conventional HPLC.[1][2][3][4][5]
Chromatographic and MS Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Monitored Ion (m/z): 204.9 (M-H)⁻[6]
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, but with a concentration range of 0.05 µg/mL to 50 µg/mL for the working standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Suitable for the analysis of this compound after a derivatization step to increase its volatility.
Derivatization (Silylation):
-
Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is a balance between performance, cost, and the specific requirements of the analysis. The following diagram illustrates the logical relationship and key differentiators between HPLC, UPLC, and GC-MS for the analysis of this compound.
Caption: Selection of Analytical Techniques.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzyme Inhibition by Salicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various salicylic (B10762653) acid derivatives on key enzyme families. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in pharmacology, drug discovery, and medicinal chemistry.
Introduction to Salicylic Acid Derivatives as Enzyme Inhibitors
Salicylic acid and its derivatives are a well-established class of compounds with a wide range of therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of specific enzymes, leading to the modulation of various physiological and pathological processes. This guide focuses on a comparative analysis of their inhibitory potential against several key enzyme families: Cyclooxygenases (COX), Carbonic Anhydrases (CA), Lipoxygenases (LOX), and Tyrosinases. Understanding the structure-activity relationships and the degree of selectivity of these derivatives is crucial for the development of more potent and specific therapeutic agents with improved safety profiles.
Comparative Analysis of Enzyme Inhibition
The inhibitory activities of salicylic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available in vitro data for a selection of derivatives against different enzyme targets.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of most NSAIDs. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
| Salicylic Acid Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Aspirin (Acetylsalicylic Acid) | ~166 | ~246 | ~0.67 | |
| Salicylic Acid | >1000 | >1000 | - | |
| Diflunisal | ~1 | ~2 | ~0.5 | |
| Sulfasalazine | - | - | - | |
| 5-Chlorosalicylic acid | - | - | - | |
| 4-Aminosalicylic acid | - | - | - | |
| Triflusal | ~50 | ~100 | ~0.5 | |
| Salsalate | Prodrug of Salicylic Acid | Prodrug of Salicylic Acid | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented are representative values from in vitro assays. A lower IC50 value indicates greater potency. The selectivity index is a ratio of IC50 values; a higher value indicates greater selectivity for COX-2.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6][7] They play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[4][5][6][7] Inhibition of specific CA isoforms has therapeutic applications, for instance, in the treatment of glaucoma.[7]
| Salicylic Acid Derivative | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference(s) |
| Salicylic Acid | 560 | 680 | [8] |
| Acetylsalicylic Acid (Aspirin) | 2710 | 1160 | [8] |
| Sulfasalazine | 3.04 | 4.49 | [8] |
| Diflunisal | 3.38 | 2.70 | [8] |
| 5-Chlorosalicylic acid | 4.07 | 0.72 | [8] |
| 3,5-Dinitrosalicylic acid | 7.64 | 2.80 | [8] |
| 4-Aminosalicylic acid | 130 | 750 | [8] |
| 5-Sulfosalicylic acid | 420 | 290 | [8] |
| 4-Sulfosalicylic acid | 290 | 720 | [8] |
| 3-Methylsalicylic acid | 3070 | 4700 | [8] |
hCA I and hCA II are human cytosolic isoforms.
Lipoxygenase (LOX) Inhibition
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators.[1][9] These mediators are involved in inflammatory and allergic responses.[1][9] Therefore, LOX inhibitors have potential as anti-inflammatory and anti-allergic drugs.
| Salicylic Acid Derivative | Enzyme Source | Substrate | IC50 (µM) | Reference(s) |
| Salicylic Acid | Soybean Lipoxygenase (SLO) | Linoleic Acid | 107 | [10] |
| Arachidonic Acid | 153 | [10] | ||
| Docosahexaenoic Acid | 47 | [10] | ||
| Rabbit Reticulocyte 15-LOX | Linoleic Acid | 49 | [10] | |
| Arachidonic Acid | 63 | [10] | ||
| Docosahexaenoic Acid | 27 | [10] | ||
| Porcine Leukocyte 12-LOX | Arachidonic Acid | 101 | [10] | |
| Human Recombinant 5-LOX | Arachidonic Acid | 168 | [10] |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis.[11][12] Inhibitors of tyrosinase are of interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of hyperpigmentation disorders.
| Salicylic Acid Derivative | Enzyme Source | Activity | IC50 (mM) | Reference(s) |
| 4-Chlorosalicylic acid | Mushroom | Monophenolase | 1.89 | [13] |
| Diphenolase | 1.10 | [13] | ||
| Salicylic Acid | Mushroom | Diphenolase | Competitive Inhibitor | [11] |
| 4-Methylsalicylic acid | Mushroom | Diphenolase | Mixed-II type Inhibitor | [11] |
| 5-Methylsalicylic acid | Mushroom | Diphenolase | Mixed-II type Inhibitor | [11] |
| 4-Methoxysalicylic acid | Mushroom | Diphenolase | Non-competitive Inhibitor | [11] |
| 5-Methoxysalicylic acid | Mushroom | Diphenolase | Mixed-I type Inhibitor | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This protocol is based on the detection of prostaglandin (B15479496) G2, an intermediate product of the COX-catalyzed reaction.
Materials:
-
COX-1 or COX-2 enzyme (human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
Test inhibitor (Salicylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (fluorometric)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create a series of dilutions of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test inhibitor at various concentrations (or solvent for control)
-
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for a set period (e.g., 5-10 minutes) at the appropriate excitation and emission wavelengths for the probe used.
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay (Esterase Method)
This assay utilizes the esterase activity of carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase I or II (hCA I or hCA II)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (substrate)
-
Test inhibitor (Salicylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Add the p-nitrophenyl acetate solution to each well to start the reaction.
-
Measurement: Monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenolate, over a set period.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value as described for the COX assay.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)
This method is based on monitoring the formation of a conjugated diene hydroperoxide product.
Materials:
-
Lipoxygenase enzyme (e.g., soybean LOX or a specific mammalian isoform)
-
Assay Buffer (e.g., borate (B1201080) buffer, pH 9.0)
-
Linoleic acid or arachidonic acid (substrate)
-
Test inhibitor (Salicylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test inhibitors in the assay buffer.
-
Assay Setup: In a quartz cuvette, combine the assay buffer, enzyme solution, and the test inhibitor at a specific concentration. For the control, add the solvent instead of the inhibitor.
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes.
-
Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to the cuvette to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm, which is characteristic of the conjugated diene product, over time (e.g., for 3-5 minutes).[14]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Tyrosinase Inhibition Assay (Colorimetric Method)
This assay measures the formation of dopachrome (B613829) from the oxidation of L-DOPA.[15][16]
Materials:
-
Mushroom Tyrosinase
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.8)
-
L-DOPA (substrate)
-
Test inhibitor (Salicylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, tyrosinase solution, and the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for about 10 minutes.[16]
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Monitor the increase in absorbance at approximately 475 nm (for dopachrome formation) in kinetic mode for a set period.[15]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Workflows
Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of COX and LOX enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. Salicylic acid derivatives primarily inhibit the COX and LOX pathways.
Caption: The Arachidonic Acid Cascade and points of inhibition by salicylic acid derivatives.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors in vitro.
Caption: A generalized workflow for an in vitro enzyme inhibition screening assay.
Conclusion
This comparative guide highlights the diverse enzyme inhibitory profiles of salicylic acid derivatives. While their effects on COX enzymes are well-documented, this analysis underscores their significant inhibitory activity against other important enzyme families, including Carbonic Anhydrases, Lipoxygenases, and Tyrosinases. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to design and develop novel salicylic acid-based therapeutics with enhanced potency and selectivity. Further investigation into the structure-activity relationships of these derivatives will undoubtedly pave the way for the next generation of enzyme inhibitors with improved clinical outcomes.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 8. In vitro inhibition of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of arachidonic acid metabolites in local and systemic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of salicylic acid on lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. benchchem.com [benchchem.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
Navigating Biochemical Assays: A Comparative Guide to the Cross-Reactivity of 3,5-Dichlorosalicylic Acid
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biochemical assays is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of 3,5-Dichlorosalicylic acid (3,5-DCSA), a bioactive molecule with known enzyme inhibitory and protein-binding properties, and its alternatives. We delve into its performance in relevant biochemical assays, supported by experimental data and detailed protocols, to aid in the informed selection of research tools.
This compound is a versatile molecule utilized in various biochemical contexts, notably as an inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) and as a ligand for studying protein-small molecule interactions. Unlike the similarly named 3,5-Dinitrosalicylic acid (DNSA), which is prone to cross-reactivity in reducing sugar assays, 3,5-DCSA's utility and potential for off-target effects lie in different biochemical arenas. This guide will explore the specificity and potential for cross-reactivity of 3,5-DCSA in its primary applications.
Performance in Enzyme Inhibition Assays: A Focus on AKR1C1
3,5-DCSA has been identified as a potent inhibitor of human aldo-keto reductase 1C1 (AKR1C1), an enzyme implicated in the metabolism of steroids and prostaglandins (B1171923) and a target for cancer therapy. The inhibitory activity of 3,5-DCSA and its analogs against AKR1C1 has been characterized, providing insights into its specificity and potential for cross-reactivity with other members of the AKR1C family.
Table 1: Inhibitory Activity of this compound and a Comparative Compound against Human AKR1C Isoforms
| Compound | Target Enzyme | IC50 (nM) | Ki (µM) | Selectivity Notes |
| This compound (3,5-DCSA) | AKR1C1 | 44 | - | Potent inhibitor.[1] |
| 3-bromo-5-phenylsalicylic acid | AKR1C1 | 460 (in cells) | 0.004 | 21-fold more potent for AKR1C1 over AKR1C2.[1] |
| 3-chloro-5-phenylsalicylic acid | AKR1C1 | 100 (in cells) | 0.00086 | 24-fold more selective for AKR1C1 over AKR1C2.[2] |
Note: A lower IC50 or Ki value indicates higher inhibitory potency.
The data clearly indicates that while 3,5-DCSA is a potent inhibitor of AKR1C1, structural modifications, such as the introduction of a phenyl group, can significantly enhance selectivity against other closely related isoforms like AKR1C2.[1][2] This highlights the potential for cross-reactivity of 3,5-DCSA among AKR1C family members and underscores the importance of evaluating inhibitor specificity.
Cross-Reactivity in Protein Binding: Interaction with Serum Albumin
The interaction of small molecules with serum albumin, the most abundant protein in blood plasma, is a critical factor in their pharmacokinetic and pharmacodynamic profiles. 3,5-DCSA, as a substituted salicylic (B10762653) acid, is known to bind to bovine serum albumin (BSA). Understanding this interaction is crucial as non-specific binding to proteins can affect the availability of the compound for its intended target and potentially lead to erroneous results in in-vitro assays.
Fluorescence quenching is a common technique to study the binding of ligands to proteins like BSA. The binding of a ligand can quench the intrinsic fluorescence of tryptophan residues in the protein, and the extent of quenching can be used to determine binding affinity.
Table 2: Comparative Binding Affinities of Various Ligands to Bovine Serum Albumin (BSA)
| Ligand | Binding Constant (Kd) | Method |
| Mag-Indo-1 | 1.8 x 10⁻⁷ M | Fluorescence Spectroscopy |
| Ochratoxin A | Kd1 = 1.5 x 10⁻⁷ M, Kd2 = 6 x 10⁻⁷ M | Fluorescence Spectroscopy |
| Eosin | Kd1 = 4 x 10⁻¹³ M, Kd2 = 1.5 x 10⁻¹¹ M | Fluorescence Spectroscopy |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates stronger binding.
Experimental Protocols
To facilitate the replication and further investigation of the biochemical properties of 3,5-DCSA, detailed experimental protocols for the key assays discussed are provided below.
Protocol 1: In Vitro Enzyme Inhibition Assay for AKR1C1
This protocol outlines the procedure for determining the inhibitory activity of 3,5-DCSA against AKR1C1 by monitoring the change in NADPH concentration.
Materials:
-
Recombinant human AKR1C1 enzyme
-
Progesterone (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare stock solutions of progesterone, NADPH, and 3,5-DCSA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant AKR1C1 enzyme (e.g., 2 µg)
-
Varying concentrations of 3,5-DCSA (or vehicle control)
-
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (progesterone, e.g., 1 mM) and cofactor (NADPH, e.g., 0.5 mM).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of 3,5-DCSA relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Fluorescence Quenching Assay for Protein Binding (BSA)
This protocol describes how to determine the binding of 3,5-DCSA to bovine serum albumin using fluorescence spectroscopy.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (ligand)
-
Phosphate buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of BSA in phosphate buffer.
-
Prepare a stock solution of 3,5-DCSA in a suitable solvent that does not interfere with the assay.
-
In a quartz cuvette, place a fixed concentration of BSA solution.
-
Record the fluorescence emission spectrum of the BSA solution (excitation typically at 280 nm or 295 nm, with emission scanned from 300 to 450 nm).
-
Titrate the BSA solution with increasing concentrations of the 3,5-DCSA solution.
-
After each addition of 3,5-DCSA, allow the mixture to equilibrate and then record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and binding parameters (binding constant and number of binding sites).
Visualizing Biochemical Interactions
To provide a clearer understanding of the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Inhibition of AKR1C1 by 3,5-DCSA.
Caption: Workflow for BSA Binding Assay.
References
Efficacy of 3,5-Dichlorosalicylic Acid: A Comparative Analysis with Structurally Related Compounds
In the landscape of drug discovery and development, the systematic evaluation of a compound's efficacy in relation to its structural analogs is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of 3,5-Dichlorosalicylic acid (3,5-DCSA) with other salicylic (B10762653) acid derivatives, focusing on their inhibitory activities against key biological targets. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutic agents.
Comparative Efficacy: Enzyme Inhibition
The inhibitory potency of this compound and its analogs has been evaluated against several enzymes. The following table summarizes the key quantitative data from comparative studies.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value | Reference |
| This compound (DCL) | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Not Reported | ~100 nM | [1] |
| 3-Bromo-5-phenylsalicylic acid (BPSA) | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Not Reported | Not Reported | [1] |
| 3-Chloro-5-phenylsalicylic acid | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | 0.86 nM | 100 nM | [1] |
| 3,5-Diiodosalicylic acid | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | 9 nM | Not Reported | [2] |
| Salicylic acid | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Not Reported | 7.8 µM | [2] |
| Aspirin | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Not Reported | 21 µM | [2] |
| Salicylic acid | β-lactamase (from P. aeruginosa) | Not Reported | 22 mmol/L | [3] |
Structure-Activity Relationship: Induction of Plant Defenses
The induction of pathogenesis-related (PR) proteins is a key aspect of systemic acquired resistance (SAR) in plants. A study on various salicylate (B1505791) derivatives has shed light on the structure-activity relationship for this biological response. Halogenation at the 3 and/or 5 positions of salicylic acid was found to be critical for enhanced activity.
Below is a qualitative ranking of the efficacy of various salicylic acid derivatives in inducing the PR-1a protein, a marker for SAR, in tobacco plants. The ranking is from most active to least active.
-
3-Chlorosalicylate
-
3,5-Difluorosalicylate
-
3,5-Dichloro-6-hydroxysalicylate
-
3,5,6-Trichlorosalicylate
-
5-Chlorosalicylate
-
5-Fluorosalicylate
-
3,5-Dichlorosalicylate
-
4-Fluorosalicylate
-
3-Fluorosalicylate
-
3-Chloro-5-fluorosalicylate
-
4-Chlorosalicylate
Substitutions on the 2-hydroxyl group or at the 4-position of the benzene (B151609) ring generally led to a reduction or elimination of PR-1a protein induction.[4][5]
Experimental Protocols
Inhibition Assay for Human 20α-hydroxysteroid dehydrogenase (AKR1C1)
This protocol is based on the methodology described in the study by El-Kabbani et al., 2010.[1]
-
Enzyme and Substrate Preparation:
-
Recombinant human AKR1C1 is expressed and purified.
-
The substrate, progesterone (B1679170), and the cofactor, NADPH, are dissolved in an appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
-
Inhibition Assay:
-
The assay is performed in a 96-well microplate format.
-
To each well, add the enzyme, the inhibitor (at varying concentrations), and the buffer.
-
The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by adding the substrate (progesterone) and cofactor (NADPH).
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values are determined using the Cheng-Prusoff equation for competitive inhibitors.
-
Cell-Based Assay for Progesterone Metabolism
This protocol is also based on the methodology described in the study by El-Kabbani et al., 2010.[1]
-
Cell Culture and Transfection:
-
A suitable human cell line (e.g., HEK293) is cultured under standard conditions.
-
Cells are transfected with a plasmid encoding human AKR1C1.
-
-
Metabolism Assay:
-
The transfected cells are incubated with progesterone and the test inhibitor at various concentrations.
-
After a specified incubation period, the cell culture medium is collected.
-
The concentration of the progesterone metabolite, 20α-hydroxyprogesterone, in the medium is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The inhibition of progesterone metabolism is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Methodologies and Relationships
To further clarify the experimental process and the observed structure-activity relationships, the following diagrams are provided.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Structure-activity relationship of halogenated salicylic acids for PR-1a protein induction.
References
- 1. Structure-based optimization and biological evaluation of human 20α-hydroxysteroid dehydrogenase (AKR1C1) salicylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking 3,5-Dichlorosalicylic Acid and Its Chemical Ancestors
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a molecule is paramount. This guide provides a detailed spectroscopic comparison of the bioactive compound 3,5-Dichlorosalicylic acid and its primary precursors, Salicylic acid and 3,5-Dichloroaniline. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for compound identification, characterization, and quality control.
Executive Summary
This guide offers a comparative analysis of this compound and its precursors through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein, summarized in clear tabular formats, highlights the distinct spectroscopic features of each compound, arising from their unique structural differences. Detailed experimental protocols for each analytical technique are provided to ensure reproducibility. Furthermore, a visual representation of the synthetic pathway from the precursors to the final product is included to provide a complete contextual understanding.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound, Salicylic acid, and 3,5-Dichloroaniline.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Protons | -OH Proton | -COOH Proton | -NH₂ Proton | Solvent |
| This compound | 7.69 (d, J=2.5 Hz, 1H), 7.59 (d, J=2.5 Hz, 1H) | ~11 | ~13 | - | DMSO-d₆ |
| Salicylic acid | 7.82 (dd, J=7.7, 1.7 Hz, 1H), 7.52 (ddd, J=8.6, 7.4, 1.7 Hz, 1H), 6.96 (d, J=8.4 Hz, 1H), 6.92 (t, J=7.5 Hz, 1H)[1] | ~10.5 | ~13.1 | - | DMSO-d₆[1] |
| 3,5-Dichloroaniline | 6.81 (d, J=1.8 Hz, 2H), 6.65 (t, J=1.8 Hz, 1H) | - | - | 5.47 (s, 2H) | CDCl₃ |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C1 (-COOH) | C2 (-OH) | C3 | C4 | C5 | C6 | Solvent |
| This compound | 170.5 | 155.8 | 124.5 | 135.5 | 122.9 | 130.1 | DMSO-d₆ |
| Salicylic acid | 172.6 | 161.5 | 117.8 | 135.9 | 119.4 | 130.3 | DMSO-d₆ |
| 3,5-Dichloroaniline | - | - | 135.2 (C3, C5) | 120.9 (C4) | 113.9 (C1) | 129.7 (C2, C6) | CDCl₃ |
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Salicylic acid | 3,5-Dichloroaniline |
| O-H Stretch (acid) | 2500-3300 (broad) | 2500-3300 (broad)[2] | - |
| O-H Stretch (phenol) | ~3230 | ~3233[2] | - |
| N-H Stretch | - | - | 3421, 3514[3] |
| C=O Stretch (acid) | ~1670 | ~1652-1670[2] | - |
| C=C Stretch (aromatic) | ~1570, 1470 | ~1558-1612[2] | ~1600, 1475 |
| C-Cl Stretch | ~800-850 | - | ~800-850 |
Mass Spectrometry (MS) Data
Table 4: Mass-to-Charge Ratio (m/z) of Molecular Ions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+ or [M-H]- |
| This compound | C₇H₄Cl₂O₃ | 207.01 | 206, 208, 210 ([M-H]⁻) |
| Salicylic acid | C₇H₆O₃ | 138.12 | 138 ([M]⁺), 137 ([M-H]⁻)[4] |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 161, 163, 165 ([M]⁺)[5] |
UV-Visible (UV-Vis) Spectral Data
Table 5: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| This compound | ~314 | Ethanol |
| Salicylic acid | ~235, 303 | Ethanol |
| 3,5-Dichloroaniline | ~245, 295 | Methanol |
Synthetic Pathway
The synthesis of this compound typically involves the direct chlorination of Salicylic acid. This electrophilic aromatic substitution reaction is a fundamental process in organic synthesis.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to acquire the data presented in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically used with proton decoupling.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the IR spectrum.
-
Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique that often results in the observation of the molecular ion or a protonated/deprotonated molecule.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of ions at different m/z values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Conclusion
The spectroscopic data and methodologies presented in this guide provide a robust framework for the identification and differentiation of this compound from its precursors, Salicylic acid and 3,5-Dichloroaniline. The distinct shifts in NMR signals, the characteristic vibrational frequencies in IR spectra, the unique fragmentation patterns in mass spectra, and the specific absorption maxima in UV-Vis spectra all serve as reliable fingerprints for each molecule. This comparative guide is intended to aid researchers in their analytical endeavors, ensuring accuracy and efficiency in the characterization of these important chemical entities.
References
Benchmarking 3,5-Dichlorosalicylic Acid: A Comparative Guide for Intermediate Performance
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate intermediate is a critical decision that significantly impacts reaction efficiency, product purity, and overall cost-effectiveness. This guide provides a comprehensive performance benchmark of 3,5-Dichlorosalicylic acid as a chemical intermediate, comparing it with alternative substituted salicylic (B10762653) acids in the synthesis of high-value active pharmaceutical ingredients (APIs) such as Niclosamide (B1684120) and Closantel.
Performance as an Intermediate in API Synthesis
This compound is a versatile intermediate, primarily utilized in the synthesis of salicylanilide (B1680751) derivatives, a class of compounds with a broad spectrum of biological activities. Its performance is best evaluated by examining its application in the synthesis of established drugs and comparing the outcomes with those achieved using other halogenated salicylic acid analogs.
Synthesis of Niclosamide Analogs
While Niclosamide itself is commercially synthesized from 5-chlorosalicylic acid, derivatives of Niclosamide have been synthesized using this compound, allowing for a comparative assessment.
Table 1: Comparison of Intermediates in the Synthesis of Niclosamide and its Analogs
| Intermediate | Target Compound | Key Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| This compound | 3,5-Dichloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide | 4-aminobenzotrifluoride, PCl₃ | Toluene (B28343) | Reflux | 67.3% | Not Reported | [1] |
| 5-Chlorosalicylic acid | Niclosamide | 2-chloro-4-nitroaniline (B86195), PCl₃ | Chlorobenzene (B131634) | 135°C, 3 hours | 68.7% | Not Reported | [2] |
| 5-Chlorosalicylic acid | Niclosamide | 2-chloro-4-nitroaniline, Quaternary alkylphosphonium salt | Solvent-free | 90-105°C, 1-2 hours | 82.5% | Not Reported | [3] |
| 5-Chlorosalicylic acid | Niclosamide | 2-chloro-4-nitroaniline, Thionyl chloride | Xylene | 78-82°C, then reflux | ≥ 80% | ≥ 95.0% | [4] |
The data indicates that while 5-chlorosalicylic acid is the standard for Niclosamide synthesis with yields reported to be as high as over 80% with high purity[4], this compound serves as a viable intermediate for creating structural analogs, albeit with a reported yield of 67.3% in one instance[1]. The choice between these intermediates would therefore depend on the desired substitution pattern of the final salicylanilide.
Use in the Synthesis of Closantel Analogs
Closantel, a salicylanilide anthelmintic, is synthesized using 3,5-diiodosalicylic acid. While no direct synthesis of Closantel using this compound is reported, the established synthesis provides a benchmark for evaluating the performance of halogenated salicylic acid intermediates in similar condensations.
Table 2: Performance of 3,5-Diiodosalicylic Acid in the Synthesis of Closantel
| Intermediate | Target Compound | Key Reagents | Solvent | Reaction Conditions | Yield (Overall) | Purity | Reference |
| 3,5-Diiodosalicylic acid | Closantel Sodium | 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)phenylacetonitrile, Triphosgene | Not Specified | "One-pot" reaction | 77% | 99.3% | [5] |
| 3,5-Diiodosalicylic acid | Closantel | 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)benzene acetonitrile (B52724), 2-hydroxy-3,5-diiodo-benzoyl chloride | Toluene or Dichloromethane | Reflux, 5 hours | 79.6% - 89.1% | Not Reported | [6] |
The high yield and purity achieved with 3,5-diiodosalicylic acid in Closantel synthesis underscore the efficiency of using di-halogenated salicylic acids in the preparation of complex salicylanilides. This suggests that this compound could be a similarly effective intermediate for synthesizing analogous compounds where chlorine substitution is desired.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the synthesis of Niclosamide and Closantel using their respective salicylic acid-derived intermediates.
Synthesis of Niclosamide from 5-Chlorosalicylic Acid
Objective: To synthesize N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide (Niclosamide).
Materials:
-
5-Chlorosalicylic acid
-
2-Chloro-4-nitroaniline
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Chlorobenzene
Procedure:
-
Dissolve 5-chlorosalicylic acid (3.44g, 20.0 mmol) and 2-chloro-4-nitroaniline (3.44g, 20.0 mmol) in chlorobenzene.
-
Heat the mixture to 135°C.
-
Add a solution of PCl₃ (2.4g, 17.5 mmol) in chlorobenzene dropwise to the heated mixture.
-
Maintain the reaction at 135°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate and wash it.
-
Recrystallize the solid from ethyl acetate (B1210297) or acetone (B3395972) to obtain pure Niclosamide.[2]
Synthesis of Closantel from 3,5-Diiodosalicylic Acid
Objective: To synthesize N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide (Closantel).
Materials:
-
4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)benzene acetonitrile
-
2-hydroxy-3,5-diiodo-benzoyl chloride
-
Toluene
Procedure:
-
In a reaction flask, dissolve 291.2 grams of 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)benzene acetonitrile in 500 mL of toluene and stir until clear.
-
Control the temperature at 50°C and add a solution of 389.9 grams of 2-hydroxy-3,5-diiodo-benzoyl chloride in toluene dropwise over 1 hour.
-
After the addition is complete, raise the temperature to reflux and continue stirring for 5 hours.
-
After the reaction is complete, recover the toluene to obtain the crude Closantel solid.[6]
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams illustrate the synthetic workflows and the general structure-activity relationship of salicylanilides, which is influenced by the choice of the salicylic acid intermediate.
References
- 1. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Closantel Sodium [cjph.com.cn]
- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Cellular Saboteurs: A Comparative Guide to the Cytotoxicity of Halogenated Disinfection Byproducts
For Immediate Release – A comprehensive analysis of halogenated disinfection byproducts (DBPs) reveals significant differences in their cytotoxic effects on mammalian cells. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the toxicity of these prevalent environmental contaminants, supported by quantitative data and detailed experimental methodologies.
Water disinfection is a cornerstone of public health, yet the chemical reactions involved can generate a complex mixture of halogenated DBPs. Understanding the relative toxicity of these compounds is crucial for assessing public health risks and developing safer water treatment strategies. This guide synthesizes findings from multiple studies to offer a clear comparison of the cytotoxic potential of various DBP classes.
Quantitative Cytotoxicity Comparison
The following table summarizes the chronic cytotoxicity of a range of halogenated DBPs in Chinese Hamster Ovary (CHO) cells. The data is presented as %C½ values, which represent the concentration of a compound that induces a 50% reduction in cell density over a 72-hour exposure period. A lower %C½ value indicates higher cytotoxicity.
| Disinfection Byproduct Class | Compound Name | Abbreviation | %C½ (M) in CHO Cells |
| Haloacetic Acids (HAAs) | Iodoacetic acid | IAA | 1.10E-05 |
| Bromoacetic acid | BAA | 2.10E-05 | |
| Tribromoacetic acid | TBAA | 1.15E-04 | |
| Chlorodibromoacetic acid | CDBAA | 2.00E-04 | |
| Diiodoacetic acid | DIAA | 2.30E-04 | |
| Dibromoacetic acid | DBAA | 3.50E-04 | |
| Bromodichloroacetic acid | BDCAA | 6.85E-04 | |
| Bromochloroacetic acid | BCAA | 7.78E-04 | |
| Chloroacetic acid | CAA | 2.50E-04 | |
| Bromoiodoacetic acid | BIAA | 1.10E-03 | |
| Trichloroacetic acid | TCAA | 4.80E-03 | |
| Dichloroacetic acid | DCAA | 7.00E-03 | |
| Halonitromethanes (HNMs) | Dibromonitromethane | DBNM | 1.10E-06 |
| Dibromochloronitromethane | DBCNM | 2.00E-06 | |
| Bromonitromethane | BNM | 2.20E-06 | |
| Tribromonitromethane | TBNM | 2.80E-06 | |
| Bromodichloronitromethane | BDCNM | 3.20E-06 | |
| Bromochloronitromethane | BCNM | 4.80E-06 | |
| Dichloronitromethane | DCNM | 2.20E-05 | |
| Chloronitromethane | CNM | 2.80E-05 | |
| Trichloronitromethane | TCNM | 5.50E-05 | |
| Haloacetonitriles (HANs) | Dibromoacetonitrile | DBAN | 2.97E-05 |
| Iodoacetonitrile | IAN | 3.50E-05 | |
| Bromoacetonitrile | BAN | 3.50E-05 | |
| Bromochloroacetonitrile | BCAN | 4.50E-05 | |
| Trichloroacetonitrile | TCAN | 1.50E-04 | |
| Dichloroacetonitrile | DCAN | 2.75E-03 |
Data compiled from studies on Chinese Hamster Ovary (CHO) cells.[1][2][3]
The data clearly indicates a trend in cytotoxicity based on the type of halogen present, with iodinated and brominated DBPs generally exhibiting higher toxicity than their chlorinated counterparts.[1] Within the haloacetic acids, iodoacetic acid (IAA) is the most cytotoxic, being approximately 636 times more toxic than dichloroacetic acid (DCAA).[1] Similarly, for halonitromethanes, the brominated compounds are significantly more cytotoxic than the chlorinated ones.[2]
Experimental Protocols
The cytotoxicity data presented in this guide is primarily derived from in vitro assays using mammalian cell lines. The following are detailed methodologies for two commonly employed cytotoxicity assays.
Microplate-Based Chronic Cytotoxicity Assay
This assay is used to determine the concentration of a substance that inhibits cell growth by 50% over a 72-hour period.
-
Cell Seeding: Chinese Hamster Ovary (CHO) cells are seeded into 96-well microplates at a low density (e.g., 200 cells/well) in a suitable growth medium.
-
Compound Exposure: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of the test DBP. A negative control (medium with vehicle) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. This duration allows for approximately three to four cell doublings in the control wells.
-
Cell Density Measurement: After incubation, the medium is removed, and the cells are fixed and stained with a dye that binds to cellular proteins, such as crystal violet.
-
Data Analysis: The stained plates are read using a microplate spectrophotometer to measure the absorbance, which is proportional to the cell density. The %C½ value is then calculated by plotting the absorbance against the log of the DBP concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cells are plated in a 96-well plate at a desired density and allowed to adhere.
-
Treatment: The cells are then treated with different concentrations of the DBP for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of around 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Mechanistic Insights: Signaling Pathways in DBP-Induced Cytotoxicity
The cytotoxic effects of many halogenated DBPs are mediated through the induction of cellular stress, leading to the activation of specific signaling pathways that can result in cell cycle arrest, apoptosis, or necrosis. Two key pathways involved are the oxidative stress response and the DNA damage response.
Oxidative Stress Signaling Pathway
Many DBPs can induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress. The cell responds to this stress by activating the Nrf2-ARE pathway.
Caption: DBP-induced oxidative stress and the Nrf2-ARE signaling pathway.
DNA Damage Response Pathway
Certain DBPs can directly or indirectly cause damage to cellular DNA. This genotoxicity triggers the p53 signaling pathway, a critical tumor suppressor pathway that regulates cell fate in response to DNA damage.
Caption: The p53-mediated DNA damage response pathway activated by genotoxic DBPs.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of halogenated disinfection byproducts in vitro.
Caption: A generalized workflow for in vitro cytotoxicity testing of DBPs.
This guide underscores the importance of continued research into the toxicology of disinfection byproducts. The provided data and methodologies offer a valuable resource for scientists working to understand and mitigate the potential health risks associated with these ubiquitous environmental contaminants.
References
Catalytic Degradation of 3,5-Dichlorosalicylic Acid: A Comparative Performance Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic degradation performance for 3,5-Dichlorosalicylic acid (3,5-DiClSA), a persistent aromatic disinfection byproduct found in water. The following sections detail the experimental methodologies, present a quantitative comparison of different catalytic systems, and visualize the experimental workflow for clarity.
Performance Comparison of Catalytic Systems
The degradation of this compound was evaluated using three different iron-based materials in a Fenton-like reaction. The performance of Fe78Si9B13 amorphous ribbons (Fe-Si-BAR) was compared against Fe78Si9B13 crystalline ribbons (Fe-Si-BCR) and conventional iron powder.
The results, summarized in the table below, demonstrate the superior catalytic efficiency of the amorphous ribbons.
| Catalyst Material | Degradation Rate Constant (k, min⁻¹) | Residual Concentration after 160 min (%) | Cytotoxicity Reduction (%) |
| Fe-Si-B Amorphous Ribbons (Fe-Si-BAR) | 0.0166 | 5.0 | 88.1 |
| Fe-Si-B Crystalline Ribbons (Fe-Si-BCR) | Not explicitly stated, but significantly lower than Fe-Si-BAR | 48.9 | Not Measured |
| Iron Powder | Negligible degradation | 95.9 | Not Measured |
The data clearly indicates that the Fe-Si-B amorphous ribbons provide the fastest degradation rate and the most significant reduction in the concentration of 3,5-DiClSA.[1] Furthermore, toxicological assessments revealed a substantial decrease in the cytotoxicity of the solution after treatment with the amorphous ribbons, indicating the breakdown of the parent compound into less harmful intermediates.[1] The enhanced performance of the amorphous ribbons is attributed to their unique surface properties, which facilitate the oxidation of Fe²⁺ by H₂O₂.[1]
Experimental Protocols
The following experimental protocol was employed for the catalytic degradation of this compound:
1. Materials and Reagents:
-
This compound (3,5-DiClSA)
-
Fe78Si9B13 amorphous ribbons (Fe-Si-BAR)
-
Fe78Si9B13 crystalline ribbons (Fe-Si-BCR)
-
Iron powder (1600 mesh, 99.9% pure)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
2. Reaction Setup:
-
A series of batch experiments were conducted in beakers.
-
The reaction solution consisted of a 1.2 μmol L⁻¹ initial concentration of 3,5-DiClSA.[1]
-
The catalyst dosage (Fe-Si-BAR, Fe-Si-BCR, or Fe powder) was maintained at 4 g L⁻¹.[1]
-
The reaction was initiated by adding H₂O₂ to a final concentration of 4 mmol L⁻¹.[1]
-
The experiments were carried out at a constant temperature of 298 K and a neutral pH of 7.0.[1]
3. Analytical Method:
-
The concentration of 3,5-DiClSA was monitored at regular intervals using synchronous fluorescence spectroscopy.[1]
-
The degradation process was observed to follow pseudo-first-order kinetics.[1]
4. Cytotoxicity Assay:
-
The overall cytotoxicity of the 3,5-DiClSA solution before and after degradation by Fe-Si-BAR was assessed to determine the change in toxicity.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for comparing the catalytic degradation of this compound.
Caption: Experimental workflow for the comparative catalytic degradation of this compound.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of 3,5-Dichlorosalicylic Acid
This document provides comprehensive guidance on the safe handling and proper disposal of 3,5-Dichlorosalicylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
Immediate Safety and Handling Information
This compound is a hazardous substance requiring careful handling. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] Some data also suggests it may cause respiratory irritation.[3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin thoroughly with water.[4] If irritation occurs, seek medical attention.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][4] If present, remove contact lenses and continue rinsing. Immediately contact an ophthalmologist or a poison center.[4]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention if you feel unwell.
-
If swallowed: Rinse the mouth with water and call a poison center or doctor for treatment advice.[2][4]
Quantitative Data Summary
The following table summarizes key hazard classifications and disposal parameters for this compound.
| Parameter | Value / Guideline |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3] |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator (if dust is generated), chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, lab coat.[2][4][5] |
| Waste Container Material | High-density polyethylene (B3416737) (HDPE) or other compatible plastic or glass containers. Avoid steel containers for acids.[6][7] |
| Waste Container Filling Level | Do not fill above 90% capacity to allow for expansion and prevent spillage.[7] |
| Waste Segregation Class | Halogenated Organic Acid Waste.[8] |
| Incompatible Materials | Strong bases, strong oxidizing agents, and strong reducing agents.[9][10] |
| Primary Disposal Method | Incineration in a licensed hazardous waste facility with an afterburner and scrubber.[2][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the collection and disposal of this compound waste.
1. Preparation and Personal Protective Equipment (PPE)
-
Before handling the chemical, ensure that an eyewash station and safety shower are readily accessible.[9]
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[2]
-
When handling the solid form where dust may be generated, use a NIOSH-approved respirator and work in a well-ventilated area or a chemical fume hood.[4][5]
2. Waste Segregation and Collection
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., paper towels, gloves), must be treated as hazardous waste.[11][12]
-
Designate a specific, compatible container for "Halogenated Organic Waste."[8]
-
Crucially, do not mix this compound waste with incompatible substances such as bases, oxidizers, or non-halogenated solvents.[6][10] Keep acids and bases in separate waste containers.[6][8]
3. Container Management and Labeling
-
Use only containers made of compatible materials, such as glass or HDPE, with a secure, tightly fitting screw cap.[6][11][13]
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first particle of waste is added.[11]
-
The label must include:
4. Temporary Storage in the Laboratory
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin.[6][11]
-
Ensure the storage area is away from incompatible materials.[6]
-
Keep the waste container closed at all times except when adding waste.[11][13]
5. Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.[5][14] This is a violation of environmental regulations.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting acidic gases.[2][5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 320-72-9 Name: this compound [xixisys.com]
- 4. geneseo.edu [geneseo.edu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ethz.ch [ethz.ch]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dichlorosalicylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3,5-Dichlorosalicylic acid, offering procedural, step-by-step guidance to minimize risk and ensure operational efficiency.
Proper handling of chemical reagents is the foundation of successful and safe research. This document outlines the necessary personal protective equipment (PPE), detailed operational protocols, and compliant disposal plans for this compound, a compound that is harmful if swallowed, causes serious eye damage, skin irritation, and may cause respiratory irritation.[1][2][3][4]
Hazard and Exposure Data
To ensure safe handling, it is crucial to be aware of the hazard classifications and exposure limits for this compound. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation | [1][2][3][5] |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established. | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound to prevent contact with skin, eyes, and the respiratory system.
Eye and Face Protection:
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields.[1]
-
Splash or Dust Generation Potential: In situations with a risk of splashing or significant dust generation, a full-face shield must be worn in addition to safety goggles.[6][7][8] A face shield alone does not provide adequate protection.[6]
Skin and Body Protection:
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Apron: For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6][7][13]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Respiratory Protection:
-
Dust Generation: If the handling process is likely to generate dust, respiratory protection is required.
-
Respirator Type: A NIOSH-approved particulate respirator, such as a dust mask type N95 (US) or a filter type P2 (EU EN 143), is recommended.[14] For higher levels of protection, respirator cartridges suitable for organic vapors, acid gases, and particulates (e.g., OV/AG/P99) should be considered.[14] The selection of a respirator should be based on a thorough risk assessment of the specific procedure.[2][15]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal, ensuring a controlled and safe workflow.
Pre-Handling Preparations:
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a spill kit appropriate for corrosive solids nearby.
Handling the Chemical:
-
Donning PPE: Put on all required personal protective equipment as outlined above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid scooping directly from the container with weighing paper to prevent spills.
-
When making solutions, slowly add the this compound to the solvent.[8]
-
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent dust from becoming airborne.[16]
Post-Handling Procedures:
-
Decontamination of Equipment:
-
Work Area Cleaning: Wipe down the work surface in the fume hood with a damp cloth to remove any residual dust. Dispose of the cleaning materials as contaminated waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[19]
Waste Segregation:
-
Solid Waste:
-
Place any unused this compound in a clearly labeled hazardous waste container.
-
Contaminated solid materials such as weighing paper, gloves, and disposable lab coats should be collected in a separate, labeled hazardous waste bag or container.[20]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, labeled container for halogenated organic waste.[17][19]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.[16][19]
-
Ensure the pH of aqueous solutions is within an acceptable range (typically 5.5-9.5) before adding to a waste container, unless the waste stream is specifically for corrosive materials.[19]
-
Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (i.e., "Waste this compound").[17] Do not use abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area.[16] Containers must be kept closed except when adding waste.[16][17]
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup.
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 320-72-9 Name: this compound [xixisys.com]
- 2. 3m.com [3m.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. This compound | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 10. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 13. icecleaning.co.uk [icecleaning.co.uk]
- 14. simmons.chemoventory.com [simmons.chemoventory.com]
- 15. ishn.com [ishn.com]
- 16. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 17. epa.gov [epa.gov]
- 18. maine.gov [maine.gov]
- 19. chemkleancorp.com [chemkleancorp.com]
- 20. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
